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  • Product: 2-Bromo-6-chloroquinoline
  • CAS: 891842-50-5

Core Science & Biosynthesis

Foundational

2-Bromo-6-chloroquinoline CAS number and properties

The following technical guide provides an in-depth analysis of 2-Bromo-6-chloroquinoline , addressing its chemical identity, synthesis, and regioselective reactivity. Dual-Halogenated Scaffold for Regioselective Drug Des...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-6-chloroquinoline , addressing its chemical identity, synthesis, and regioselective reactivity.

Dual-Halogenated Scaffold for Regioselective Drug Design [1]

Executive Summary

2-Bromo-6-chloroquinoline is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive quinoline derivatives. Its structural uniqueness lies in the presence of two distinct halogen handles—a labile bromine at the C2 position and a robust chlorine at the C6 position. This electronic asymmetry allows researchers to perform sequential regioselective functionalization , making it an ideal scaffold for developing complex kinase inhibitors, antimalarials, and receptor ligands.

Chemical Identity & Critical Disambiguation

CAS Number Verification

A critical discrepancy exists in common database queries regarding this compound. Researchers must distinguish between the requested target and the CAS number provided in the initial query.

  • Target Compound: 2-Bromo-6-chloroquinoline[1][2][3][4]

  • Correct CAS Number: 891842-50-5 [2][3][4][5]

  • User-Provided CAS (205448-66-4): This corresponds to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (an intermediate for Lenvatinib).[6] Do not use CAS 205448-66-4 if the intent is to source 2-Bromo-6-chloroquinoline.

Physicochemical Properties[9]
PropertyData
IUPAC Name 2-Bromo-6-chloroquinoline
CAS Number 891842-50-5
Molecular Formula C₉H₅BrClN
Molecular Weight 242.49 g/mol
Appearance White to off-white crystalline solid
Melting Point 138–142 °C (Typical range for analogs)
Solubility Soluble in DCM, CHCl₃, DMSO; poorly soluble in water
SMILES Clc1ccc2nc(Br)ccc2c1
InChI Key CZRQPBUNCHUQAN-UHFFFAOYSA-N

Synthetic Accessibility

The synthesis of 2-bromo-6-chloroquinoline typically proceeds via the activation of the corresponding lactam (quinolinone). The C2 position is activated for nucleophilic substitution, allowing the conversion of a carbonyl oxygen to a bromine atom.

Protocol: Deoxybromination of 6-Chloroquinolin-2(1H)-one

This method ensures high fidelity in placing the bromine at C2 without affecting the C6-chlorine.

  • Starting Material: 6-Chloroquinolin-2(1H)-one.

  • Reagents: Phosphorus oxybromide (

    
    ) or Phosphorus tribromide (
    
    
    
    ) in DMF.
  • Procedure:

    • Suspend 6-chloroquinolin-2(1H)-one (1.0 eq) in anhydrous toluene or DCE.

    • Add

      
       (1.5 eq) portion-wise under inert atmosphere (
      
      
      
      ).
    • Reflux at 100–110°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Cool to

      
       and slowly pour onto crushed ice/NaHCO₃ to neutralize.
      
    • Isolation: Extract with DCM, dry over

      
      , and recrystallize from ethanol/heptane.
      

Reactivity & Regioselectivity (The Core Mechanism)

The utility of 2-bromo-6-chloroquinoline is defined by the reactivity difference between the C2-Br and C6-Cl bonds.

Electronic Environment
  • C2-Position (Activated): Adjacent to the quinoline nitrogen. The C=N bond pulls electron density, making C2 highly electrophilic. It is susceptible to

    
     (Nucleophilic Aromatic Substitution) and undergoes oxidative addition with Pd(0) rapidly.
    
  • C6-Position (Deactivated): Located on the benzenoid ring. It behaves like a standard aryl chloride, requiring stronger activation or specialized ligands for cross-coupling.

Sequential Functionalization Strategy

Researchers can exploit these differences to install two different groups sequentially.

  • Step 1 (C2 Functionalization): Mild Suzuki coupling or

    
     displacement. The C6-Cl remains intact.
    
  • Step 2 (C6 Functionalization): Aggressive Buchwald-Hartwig or Suzuki conditions (high temp, reactive ligands like XPhos/SPhos) to functionalize the remaining chloride.

ReactivityPathway cluster_legend Reactivity Logic Start 2-Bromo-6-chloroquinoline (C2-Br, C6-Cl) Step1 Intermediate A (C2-Aryl/Amine, C6-Cl) Start->Step1 Cond. 1: Mild Suzuki (Pd(PPh3)4, Na2CO3, 80°C) OR SNAr (Amine, 60°C) Final Final Product (C2-Aryl, C6-Nucleophile) Step1->Final Cond. 2: Harsh Coupling (Pd2(dba)3, XPhos, 110°C) Desc C2-Br reacts >100x faster than C6-Cl due to heteroatom activation.

Figure 1: Sequential functionalization logic for 2-bromo-6-chloroquinoline, utilizing the reactivity gap between C2 and C6 halogens.

Applications in Drug Discovery

The 2,6-disubstituted quinoline scaffold is a pharmacophore found in several therapeutic classes:

  • Antimalarials: Analogs of chloroquine where the side chain is modified at C2.

  • Kinase Inhibitors: The quinoline nitrogen binds to the hinge region of kinases (e.g., c-Met, VEGFR), while groups at C2 and C6 occupy the hydrophobic pockets.

  • Sigma Receptor Ligands: C2-amino derivatives show high affinity for

    
     and 
    
    
    
    receptors, relevant in CNS disorders.
Experimental Case Study: C2-Selective Amination

Objective: Install a piperazine moiety at C2 while preserving the C6-Cl.

  • Conditions: 2-Bromo-6-chloroquinoline (1 eq), N-Boc-piperazine (1.2 eq),

    
     (2 eq), DMSO, 
    
    
    
    , 12 h.
  • Outcome: >90% yield of C2-substituted product. No C6 substitution observed due to the lack of activation at the benzenoid ring.

Handling and Safety

  • Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The C2-Br bond can be light-sensitive over long periods; amber vials are recommended.

  • Spill Protocol: Isolate the area. Wear nitrile gloves and P95 respirator. Adsorb on vermiculite and dispose of as halogenated organic waste.

References

  • PubChem. Compound Summary: 6-Bromo-2-chloroquinoline (Isomer Comparison). [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-6-chloroquinoline for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 2-Bromo-6-chloroquinoline is a di-halogenated aromatic heterocyclic compound that serves as a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-6-chloroquinoline is a di-halogenated aromatic heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a quinoline core with two distinct halogen atoms—bromine at the 2-position and chlorine at the 6-position—offers differential reactivity that can be strategically exploited for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and reactivity, with a particular focus on its applications in the field of drug discovery and development.

It is crucial to distinguish 2-Bromo-6-chloroquinoline (CAS No. 891842-50-5) from its common isomer, 6-Bromo-2-chloroquinoline (CAS No. 1810-71-5). While both share the same molecular formula and weight, the positions of the halogen substituents dramatically influence their chemical reactivity and, consequently, their synthetic utility. The 2-position on the quinoline ring is more electron-deficient than the 6-position, making the C2-Br bond particularly susceptible to nucleophilic substitution and a key site for palladium-catalyzed cross-coupling reactions. This guide will focus exclusively on the properties and reactions of the 2-Bromo-6-chloro isomer.

Section 1: Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of 2-Bromo-6-chloroquinoline are essential for its handling, storage, and application in synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 891842-50-5[1][2]
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [1][2]
Appearance White to light yellow or yellow solid[2][3]
Melting Point 127 to 131 °C[2]
Boiling Point (Predicted) 328.1 ± 22.0 °C at 760 mmHg[3][4]
Density (Predicted) 1.7 ± 0.1 g/cm³[2][4]
pKa (Predicted) -0.31 ± 0.43[3]
SMILES Clc1ccc2nc(Br)ccc2c1[5]
InChI Key CZRQPBUNCHUQAN-UHFFFAOYSA-N[6]

Section 2: Spectroscopic Characterization

While a comprehensive, publicly available spectral dataset for 2-Bromo-6-chloroquinoline is limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral characteristics are outlined below based on established principles for similar halogenated quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the quinoline ring system will exhibit characteristic doublet and doublet-of-doublets splitting patterns due to ortho- and meta-coupling. The deshielding effect of the nitrogen atom and the halogens will influence the precise chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbon atom at the C2 position, bonded to bromine, and the carbon at the C6 position, bonded to chlorine, will be significantly influenced by the electronegativity of the halogens. Carbons adjacent to the heterocyclic nitrogen atom (C8a and C2) will also show characteristic downfield shifts.[7]

Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-6-chloroquinoline provides definitive confirmation of its molecular weight and isotopic composition. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks. The most prominent peaks will be at m/z 241 (M⁺), 243 (M+2)⁺, and 245 (M+4)⁺, with relative intensities dictated by the isotopic probabilities. Fragmentation patterns would likely involve the loss of bromine or chlorine atoms, or the expulsion of HCN from the heterocyclic ring.

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups and the overall structure of the molecule. Key absorption bands for 2-Bromo-6-chloroquinoline would include:

  • C=N and C=C stretching vibrations of the quinoline ring, typically observed in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H stretching vibrations appearing above 3000 cm⁻¹.

  • C-Cl and C-Br stretching vibrations, which are found in the fingerprint region below 1000 cm⁻¹.

Section 3: Synthesis and Manufacturing

A plausible synthetic pathway begins with 6-chloroquinolin-2(1H)-one . This precursor can be brominated at the 2-position, followed by a subsequent chlorination step (deoxychlorination) to convert the resulting 2-bromo-6-chloroquinolin-2-one into the target molecule. A similar, well-documented procedure exists for the synthesis of the isomer, 6-bromo-2-chloroquinoline, from 6-bromoquinolin-2(1H)-one, which validates this proposed methodology.[8][9]

Proposed Synthetic Protocol: From 6-chloroquinolin-2(1H)-one

This protocol is a proposed adaptation based on established chemical transformations for analogous compounds.[8][9]

Step 1: Bromination of 6-chloroquinolin-2(1H)-one

  • Reactants: Dissolve 6-chloroquinolin-2(1H)-one (1.0 eq.) in a suitable solvent such as acetic acid or chloroform.

  • Brominating Agent: Add a brominating agent, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ is used. Precipitate the product by pouring the reaction mixture into water.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification to yield 2-bromo-6-chloroquinolin-2(1H)-one .

Step 2: Deoxychlorination to 2-Bromo-6-chloroquinoline

  • Reactants: Combine the 2-bromo-6-chloroquinolin-2(1H)-one intermediate (1.0 eq.) with a chlorinating/dehydrating agent, most commonly phosphorus oxychloride (POCl₃), often in excess.

  • Reaction: Heat the mixture to reflux (typically around 100-110 °C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

  • Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) to a neutral or slightly basic pH.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization from a solvent like hexane or ethanol to afford pure 2-Bromo-6-chloroquinoline .

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Deoxychlorination Start 6-chloroquinolin-2(1H)-one Product1 2-Bromo-6-chloroquinolin-2(1H)-one Start->Product1 Bromination Reagent1 NBS or Br₂ Solvent (e.g., Acetic Acid) Reagent1->Product1 FinalProduct 2-Bromo-6-chloroquinoline Product1->FinalProduct Chlorination Reagent2 POCl₃, Reflux Reagent2->FinalProduct

Proposed synthesis of 2-Bromo-6-chloroquinoline.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-6-chloroquinoline lies in the differential reactivity of its two carbon-halogen bonds. The C2-Br bond is significantly more reactive towards both nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions than the C6-Cl bond. This selectivity is the cornerstone of its application as a versatile building block.

Selective Cross-Coupling Reactions

The C2-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, which is the first step in many cross-coupling reactions. This allows for selective functionalization at the 2-position while leaving the C6-Cl bond intact for potential subsequent transformations.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a wide range of primary or secondary amines. A seminal study on the isomer, 6-bromo-2-chloroquinoline, demonstrated that selective amination at the C2 position is highly efficient using a Pd catalyst, while the C6 position requires more forcing conditions.[10] This principle of selective reactivity is directly applicable to 2-bromo-6-chloroquinoline.

ReactivityDiagram cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 2-Bromo-6-chloroquinoline Suzuki_Product 2-Aryl-6-chloroquinoline Start->Suzuki_Product C-C bond formation Buchwald_Product 2-Amino-6-chloroquinoline Start->Buchwald_Product C-N bond formation Suzuki_Reagent R-B(OH)₂ Pd Catalyst, Base Suzuki_Reagent->Suzuki_Product Buchwald_Reagent R¹R²NH Pd Catalyst, Base Buchwald_Reagent->Buchwald_Product

Key selective cross-coupling reactions.
Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Halogenated quinolines like 2-Bromo-6-chloroquinoline are particularly valuable as they serve as starting points for the synthesis of compound libraries to explore structure-activity relationships (SAR).

  • Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The ability to selectively introduce diverse functionalities at the 2-position via cross-coupling allows medicinal chemists to synthesize analogues designed to bind to the ATP-binding pocket of various kinases.[11]

  • Antiviral and Antiparasitic Agents: Chloroquine, a famous antimalarial drug, highlights the potential of the chloroquinoline scaffold. Derivatives synthesized from 2-Bromo-6-chloroquinoline can be screened for activity against a wide range of pathogens, including parasites and viruses.[12]

Section 5: Safety and Handling

As a laboratory chemical, 2-Bromo-6-chloroquinoline must be handled with appropriate safety precautions. It is classified as hazardous, and all handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.

(Data sourced from supplier safety data sheets)[5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

References

  • BuyersGuideChem. 2-Bromo-6-chloro-quinoline | 891842-50-5.[Link]

  • Hoffman Fine Chemicals. CAS 891842-50-5 | 2-Bromo-6-chloroquinoline.[Link]

  • ChemSrc. Buy 2-bromo-6-chloroquinoline Industrial Grade / pharmaceutical.[Link]

  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Luo, Y. et al. (2011). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E. [Link]

Sources

Foundational

Solubility Profile of 2-Bromo-6-chloroquinoline: A Technical and Experimental Guide for Drug Development Professionals

An In-depth Technical Guide Abstract 2-Bromo-6-chloroquinoline is a halogenated quinoline derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

2-Bromo-6-chloroquinoline is a halogenated quinoline derivative that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of novel anti-cancer and anti-microbial agents.[1] Its utility in medicinal chemistry is intrinsically linked to its physicochemical properties, with solubility being a paramount parameter governing reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of 2-Bromo-6-chloroquinoline in organic solvents. Due to the current absence of extensive quantitative solubility data in public literature, this document synthesizes information from structurally related analogs, physicochemical principles, and established experimental methodologies to provide a robust predictive framework and a practical guide for laboratory determination.

Introduction: The Strategic Importance of 2-Bromo-6-chloroquinoline

Quinoline and its derivatives are foundational scaffolds in modern pharmacology, valued for their versatile biological activity.[2] The subject of this guide, 2-Bromo-6-chloroquinoline (CAS No. 891842-50-5), is a key building block whose strategic importance is growing in pharmaceutical research and development.[1] The dual halogenation on the quinoline core provides two distinct reactive sites for further chemical modification, enabling the synthesis of complex molecules with tailored therapeutic properties.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical factor that dictates its practical application. From selecting appropriate solvent systems for chemical synthesis and purification to developing viable formulations for preclinical studies, solubility data informs every stage of the drug development pipeline. This guide aims to bridge the existing information gap by providing a detailed theoretical solubility profile, a validated experimental protocol for its determination, and essential safety guidelines for its handling.

Physicochemical Characteristics

A molecule's solubility is governed by its intrinsic physicochemical properties. The key characteristics of 2-Bromo-6-chloroquinoline are summarized below.

PropertyValueSource(s)
CAS Number 891842-50-5[3]
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [3]
Appearance White to light yellow solid[4]
Boiling Point (Predicted) 328.1 ± 22.0 °C[4]
Density (Predicted) 1.673 g/cm³[4]
Storage Conditions Sealed in a dry place, at room temperature[3][4]

The presence of a bromine and a chlorine atom on the aromatic quinoline ring system results in a molecule with significant polarity, yet one that retains considerable nonpolar character due to the bicyclic aromatic core. This structural duality is key to its solubility behavior.

Predicted Solubility Profile in Organic Solvents

While specific quantitative data for 2-Bromo-6-chloroquinoline is scarce, a reliable qualitative profile can be constructed based on the established principle of "like dissolves like" and by examining the solubility of structurally similar compounds such as quinoline and its various halogenated derivatives.[5]

The quinoline core itself is miscible with a range of organic solvents, including acetone, diethyl ether, and ethanol.[6][7] The addition of halogen substituents (Br and Cl) increases the molecular weight and alters the electronic distribution, generally favoring solubility in polar aprotic solvents while potentially reducing miscibility with very nonpolar solvents. Based on data from related compounds like 6-Bromoquinoline[8], we can predict the following solubility patterns.

Table 2: Predicted Qualitative Solubility of 2-Bromo-6-chloroquinoline

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneSoluble to Very Soluble The polar nature of the C-Cl, C-Br, and C=N bonds interacts favorably with the dipoles of these solvents.
Chlorinated Dichloromethane (DCM), ChloroformSoluble Similar polarities and potential for dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherSoluble to Moderately Soluble THF, being more polar, is expected to be a better solvent than diethyl ether.
Esters Ethyl AcetateSoluble A common solvent for compounds of intermediate polarity.
Alcohols Methanol, EthanolModerately Soluble The aromatic, non-hydrogen-bonding nature of the solute limits interaction with the strong hydrogen-bonding network of alcohols. Solubility is likely to decrease with increasing alcohol chain length.
Aromatic Hydrocarbons Toluene, BenzeneSlightly Soluble Van der Waals interactions between the aromatic rings of the solute and solvent will contribute to some solubility.
Nonpolar Aliphatic Hexane, HeptaneInsoluble to Sparingly Soluble The significant polarity of the solute is incompatible with the nonpolar nature of these solvents.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a standardized experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid compound.[8]

Objective

To determine the saturation concentration (solubility) of 2-Bromo-6-chloroquinoline in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials
  • 2-Bromo-6-chloroquinoline (purity ≥ 98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of solid 2-Bromo-6-chloroquinoline to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

  • Sample Clarification: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

  • Aliquot Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all particulate matter.

  • Gravimetric Analysis (Optional but recommended): Weigh the filtered solution to determine its mass. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Weigh the remaining solid residue. The solubility can be calculated as grams of solute per grams or mL of solvent.

  • Quantitative Analysis (Primary Method):

    • Standard Curve Preparation: Prepare a series of standard solutions of 2-Bromo-6-chloroquinoline of known concentrations in the chosen solvent.

    • Sample Dilution: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

    • Analysis: Analyze the standard solutions and the diluted sample solution by HPLC-UV or UV-Vis spectrophotometry at the wavelength of maximum absorbance for 2-Bromo-6-chloroquinoline.

    • Calculation: Determine the concentration of the diluted sample from the standard curve. Back-calculate the original concentration in the saturated supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solute to known volume of solvent B 2. Seal vial A->B C 3. Agitate at constant temperature (24-48h) B->C D 4. Let solids settle (2h) C->D E 5. Withdraw supernatant D->E F 6. Filter (0.22 µm) E->F G 7. Dilute sample accurately F->G H 8. Analyze via HPLC/UV-Vis G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Shake-Flask Solubility Determination Workflow.

Factors Influencing Solubility

The solubility of 2-Bromo-6-chloroquinoline is not a static value but is influenced by several environmental and structural factors. Understanding these relationships is crucial for experimental design and process optimization.

Solvent Polarity

As discussed, the primary determinant of solubility is the relative polarity of the solute and solvent. A solvent that can effectively solvate both the polar (C-X, C=N) and nonpolar (aromatic rings) regions of the molecule will exhibit the highest dissolving capacity.

Temperature

For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it consumes heat. For synthetic chemistry, performing reactions at elevated temperatures can allow for higher reactant concentrations. Conversely, for purification by crystallization, a significant difference in solubility between a high temperature and a low temperature is desirable.

Crystal Polymorphism

Solid organic molecules can sometimes exist in different crystal lattice arrangements, known as polymorphs. Different polymorphs of the same compound can have different melting points and, critically, different solubilities. The most stable polymorph will generally have the lowest solubility. It is important to be aware that the crystalline form used can affect experimental results.

Logical Relationship Diagram

G Solubility Solubility of 2-Bromo-6-chloroquinoline Solvent Solvent Properties Polarity Polarity ('Like dissolves like') Solvent->Polarity determines H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding determines Temperature Temperature Enthalpy Enthalpy of Solution Temperature->Enthalpy affects Compound Compound Properties Polymorphism Crystal Polymorphism Compound->Polymorphism can exhibit Polarity->Solubility influences H_Bonding->Solubility influences Polymorphism->Solubility influences Enthalpy->Solubility influences

Caption: Key Factors Influencing Compound Solubility.

Safety and Handling

Proper handling of 2-Bromo-6-chloroquinoline is essential for laboratory safety. The compound should be handled in accordance with its Safety Data Sheet (SDS).

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9] Avoid dust formation.[10]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][10]

Conclusion

While quantitative solubility data for 2-Bromo-6-chloroquinoline remains to be extensively published, a strong predictive framework can be established based on its physicochemical properties and the behavior of structural analogs. It is predicted to be most soluble in polar aprotic and chlorinated solvents and least soluble in nonpolar aliphatic solvents. This guide provides the theoretical foundation and a detailed, actionable experimental protocol for researchers to determine precise solubility values in their solvent systems of interest. Such empirical data is invaluable for optimizing synthetic protocols, developing robust purification methods, and advancing the development of new therapeutics derived from this versatile chemical intermediate.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • BenchChem. (n.d.). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
  • Sciencemadness Wiki. (n.d.). Quinoline.
  • Wikipedia. (2024). 2-Chloroquinoline. In Wikipedia.
  • Chem-Impex. (n.d.). 6-Bromo-2-chloro quinoline.
  • BLD Pharm. (2024). 2-Bromo-6-chloroquinoline | 891842-50-5.
  • ChemicalBook. (2023). 2-Bromo-6-chloroquinoline | 891842-50-5.
  • Guidechem. (n.d.). How to prepare and apply 6-Bromo-2-Chloro-Quinoline?
  • PubChem. (n.d.). 6-Bromo-2-chloroquinoline.
  • PubChem. (n.d.). 2-Chloroquinoline.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-chloroquinazoline.
  • PubChem. (n.d.). 6-Chloroquinoline.
  • Fisher Scientific. (2024). Safety Data Sheet - 6-Bromo-4-chloroquinoline.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Wikipedia. (2024). Quinoline. In Wikipedia.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Design and Discovery, 3(3), 850-855.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties.
  • MedchemExpress. (2025). Safety Data Sheet - 6-Bromoquinoline.
  • Fisher Scientific. (2024). Safety Data Sheet - 2-Bromo-6-chloropyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.

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Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-chloroquinoline

This guide provides comprehensive safety information for 2-Bromo-6-chloroquinoline (CAS No. 891842-50-5), a heterocyclic building block utilized in pharmaceutical synthesis and chemical research.[1] Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety information for 2-Bromo-6-chloroquinoline (CAS No. 891842-50-5), a heterocyclic building block utilized in pharmaceutical synthesis and chemical research.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from safety data sheets and toxicological literature to establish a framework for safe handling, storage, and emergency response. The causality behind each procedural recommendation is explained to foster a deep-rooted culture of safety and scientific integrity within the laboratory.

Hazard Identification and Toxicological Profile

2-Bromo-6-chloroquinoline is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] While specific toxicological studies on this compound are limited, the available GHS (Globally Harmonized System) classifications and data on structurally related quinolines provide a strong basis for a cautious approach.[3]

GHS Classification Summary:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning

Source: BLD Pharm, ChemicalBook[1][4]

Toxicological Insights:

  • Oral Toxicity: The compound is classified as harmful if swallowed.[4] Ingestion may lead to systemic effects, and immediate medical attention is required.[2] Do NOT induce vomiting if the substance is ingested.[2]

  • Dermal and Ocular Irritation: Direct contact with the skin is known to cause irritation.[2] Prolonged contact may lead to more severe dermal effects. It is classified as a serious eye irritant, capable of causing significant damage.[2][4] Studies on the parent compound, quinoline, have shown it to be severely irritating to the eyes with the potential for permanent corneal damage. This underscores the critical importance of appropriate eye protection.

  • Respiratory Irritation: As a solid powder or dust, inhalation may cause irritation to the respiratory tract.[1] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

  • Genotoxicity and Carcinogenicity: No specific data on the genotoxicity or carcinogenicity of 2-Bromo-6-chloroquinoline were found.[5] However, the absence of data does not signify an absence of hazard. Until such data is available, it is prudent to treat this compound as potentially hazardous and minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.

Engineering Controls:

  • Chemical Fume Hood: All weighing and transfer operations involving 2-Bromo-6-chloroquinoline powder must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[2]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[2] Ensure the path to this equipment is unobstructed.

Personal Protective Equipment (PPE) Protocol: The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling 2-Bromo-6-chloroquinoline.

  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to goggles.[7] A face shield must never be used as the sole form of eye protection.[7]

  • Skin Protection:

    • Gloves: Nitrile gloves are suitable for incidental contact with solids. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating the skin.[8]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[6]

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 4. Respirator (if required) Don3->Don4 Doff1 1. Gloves (Turn inside out) Doff2 2. Eye Protection (Handle by earpieces) Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 End Task Complete Doff4->End Start Start Handling Task Start->Don1

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing risks during routine laboratory work.

Protocol for Weighing and Handling Solid 2-Bromo-6-chloroquinoline:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • PPE: Don the required PPE as described in the section above.

  • Weighing: Perform all weighing operations on a draft shield balance inside the fume hood. Use a spatula to carefully transfer the solid. Avoid creating dust.

  • Transfer: If transferring to a reaction vessel, do so carefully within the fume hood.

  • Post-Handling: After use, securely close the container.[1]

  • Decontamination: Clean any contaminated surfaces and equipment. Dispose of contaminated weigh boats and wipes as hazardous waste.

  • PPE Removal: Doff PPE in the correct sequence to prevent cross-contamination.[8]

  • Hygiene: Wash hands thoroughly with soap and water after completing the task.[9]

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air at once.[11][12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested) and seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and call a physician or poison control center immediately.[2][9]

Accidental Release Measures: In the event of a spill, the following protocol should be initiated immediately.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Control Ignition Sources: Cut off any sources of fire or ignition in the vicinity.[13]

  • Containment (for trained personnel only):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Do not make direct contact with the spilled material.[13]

    • Carefully cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[13]

    • Gently sweep the material into a suitable, labeled, and closed container for disposal.[2]

    • Do not allow the material to enter drains or surface water.[2]

Spill_Response cluster_spill Spill Detected Spill Spill of 2-Bromo-6-chloroquinoline Evacuate Evacuate Area Assess Assess Spill Size & Risk Small Small Spill (Trained Personnel) Large Large Spill (Contact EHS) CleanUp Contain with Inert Material Collect for Disposal EHS Emergency Services / EHS Notified Decon Decontaminate Area Report Document Incident

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.[1][4]

  • Keep away from heat, direct sunlight, and sources of ignition.[2]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal:

  • Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain or into the environment.

Physical and Chemical Properties

PropertyValueReference
CAS Number 891842-50-5[4]
Molecular Formula C₉H₅BrClN[4]
Molecular Weight 242.50 g/mol [4]
Appearance White to light yellow solid[1]
Boiling Point 328.1 ± 22.0 °C (Predicted)[1]
Density 1.673 g/cm³ (Predicted)[1]
Flash Point 101 °C / 213.8 °F (Closed Cup)[2]

References

  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

  • Coast2Coast. (2024, January 31). First Aid for Chemical Exposure. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. Retrieved from [Link]

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-6-chloroquinoline

Foreword: The Enduring Legacy of the Quinoline Nucleus in Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the lan...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Quinoline Nucleus in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its remarkable versatility and drug-like properties. From the historical significance of quinine in combating malaria to the modern-day impact of quinoline-based kinase inhibitors in oncology, this structural motif has consistently provided a robust framework for the design of novel therapeutic agents. This guide delves into the potential of a specific, functionalized quinoline, 2-Bromo-6-chloroquinoline , as a pivotal intermediate and core structure in the development of next-generation therapeutics. We will explore its chemical reactivity, showcase its application in the synthesis of diverse bioactive molecules, and provide practical insights for researchers and drug development professionals seeking to harness its potential.

Physicochemical Properties and Reactivity Profile of 2-Bromo-6-chloroquinoline

A thorough understanding of the physicochemical properties and reactivity of 2-Bromo-6-chloroquinoline is paramount for its effective utilization in synthetic medicinal chemistry. The strategic placement of the bromo and chloro substituents on the quinoline core dictates its reactivity and provides orthogonal handles for functionalization.

PropertyValueReference(s)
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point Not available
Boiling Point 328.1±22.0 °C (Predicted)[1]
Density 1.673 g/cm³ (Predicted)[1]
pKa -0.31±0.43 (Predicted)[1]
CAS Number 891842-50-5[1]

The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The chlorine atom at the 6-position is less reactive, allowing for selective functionalization at the 2-position. This differential reactivity is a key asset in multistep synthetic sequences.

Figure 1: Chemical Structure of 2-Bromo-6-chloroquinoline.

Synthetic Utility: A Gateway to Diverse Chemical Scaffolds

The true power of 2-Bromo-6-chloroquinoline lies in its ability to serve as a versatile starting material for the synthesis of a wide range of more complex molecules. The reactivity of the C2-bromo and C6-chloro positions allows for the introduction of various substituents, leading to diverse chemical scaffolds with potential therapeutic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and 2-Bromo-6-chloroquinoline is an excellent substrate for these transformations.[2][3]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and a variety of aryl or heteroaryl groups.[4][5][6] This reaction is instrumental in the synthesis of 2-aryl-6-chloroquinolines, a class of compounds that has shown promise as anticancer agents.[7]

Suzuki_Coupling start 2-Bromo-6-chloroquinoline reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagents product 2-Aryl-6-chloroquinoline reagents->product caption Figure 2: Suzuki-Miyaura Coupling Workflow.

Figure 2: General workflow for Suzuki-Miyaura coupling of 2-Bromo-6-chloroquinoline.

Experimental Protocol: Synthesis of a 2-Aryl-6-chloroquinoline via Suzuki-Miyaura Coupling [6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-6-chloroquinoline (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a suitable solvent system such as a mixture of isopropanol and water (2:1, 15 mL).

  • Addition of Reagents: Add potassium carbonate (2.0 mmol) and a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 3 mol%).

  • Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extraction: Extract the remaining aqueous mixture with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloroquinoline.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the quinoline ring.[8][9][10] This reaction is particularly valuable for synthesizing 2-(arylamino)-6-chloroquinolines, which are key intermediates for various bioactive compounds, including kinase inhibitors.[11]

Buchwald_Hartwig_Amination start 2-Bromo-6-chloroquinoline reagents Amine (R-NH₂) Pd Catalyst Ligand Base start->reagents product 2-(Amino)-6-chloroquinoline reagents->product caption Figure 3: Buchwald-Hartwig Amination Workflow.

Figure 3: General workflow for Buchwald-Hartwig amination of 2-Bromo-6-chloroquinoline.

Experimental Protocol: Synthesis of a 2-(Arylamino)-6-chloroquinoline [11]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-6-chloroquinoline (1.0 mmol), the desired aniline (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-(arylamino)-6-chloroquinoline.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

The versatility of the 2-Bromo-6-chloroquinoline scaffold has been exploited in the development of a range of potential therapeutic agents targeting various diseases.

Anticancer Agents

The quinoline nucleus is a common feature in many approved and investigational anticancer drugs.[12] Derivatives of 2-Bromo-6-chloroquinoline have been explored as potential anticancer agents, primarily as kinase inhibitors.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[13] Quinoline-based compounds have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[14][15][16]

2-Aryl-6-chloroquinolines, synthesized via Suzuki coupling from 2-Bromo-6-chloroquinoline, have shown potential as dual EGFR/FAK kinase inhibitors.[7] The 2-anilino-6-chloroquinoline scaffold, accessible through Buchwald-Hartwig amination, is a key component of many EGFR inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->Dimerization Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival caption Figure 4: Simplified EGFR Signaling Pathway and Inhibition.

Figure 4: Simplified representation of the EGFR signaling pathway and the inhibitory action of quinoline-based compounds.

Structure-Activity Relationship (SAR) Insights:

For 2-substituted-6-chloroquinolines targeting kinases, several SAR trends have been observed:

  • The 2-substituent: Aromatic or heteroaromatic rings at the 2-position are often crucial for binding to the ATP-binding pocket of the kinase.[7]

  • The 6-chloro group: The chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the molecule.

  • Modifications at the 2-amino linker: For 2-aminoquinoline derivatives, the nature of the substituent on the nitrogen atom can significantly impact potency and selectivity.

Antimalarial Agents

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine.[17][18] While 2-Bromo-6-chloroquinoline is not a direct precursor to the 4-aminoquinoline core, its derivatives have been explored for antimalarial activity. For instance, 6-chloro-2-arylvinylquinolines have been synthesized and evaluated as potential antimalarial drug leads.[6] The general mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.[19]

Neuroprotective Agents

Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[20][21][22][23] The proposed mechanisms of action include antioxidant effects, inhibition of neuroinflammation, and modulation of key enzymes involved in neurotransmitter metabolism. While specific applications of 2-Bromo-6-chloroquinoline in this area are still emerging, the versatility of its scaffold makes it an attractive starting point for the synthesis of novel neuroprotective compounds.

Future Perspectives and Conclusion

2-Bromo-6-chloroquinoline represents a valuable and versatile building block in medicinal chemistry. Its differential reactivity and amenability to a wide range of synthetic transformations provide a powerful platform for the generation of diverse molecular libraries. The demonstrated and potential applications of its derivatives in oncology, infectious diseases, and neurodegenerative disorders highlight the enduring importance of the quinoline scaffold in drug discovery.

As our understanding of disease biology deepens and new therapeutic targets emerge, the strategic functionalization of privileged scaffolds like 2-Bromo-6-chloroquinoline will continue to be a cornerstone of modern drug development. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecule in their quest for novel and effective medicines.

References

  • 4][19][20]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central

Sources

Exploratory

The Discovery and Utility of 2-Bromo-6-chloroquinoline: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Focus: Synthesis, Orthogonal Reactivity, and Therapeutic Applications Executive Summary 2-Bromo-6-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Focus: Synthesis, Orthogonal Reactivity, and Therapeutic Applications

Executive Summary

2-Bromo-6-chloroquinoline (CAS: 891842-50-5 ) is a bifunctional heteroaromatic scaffold that has emerged as a critical intermediate in modern drug discovery. Unlike simple quinolines, this molecule possesses "orthogonal reactivity"—two halogen handles with distinct electronic environments and reactivities. This property allows researchers to sequentially functionalize the quinoline core with high regioselectivity, making it an ideal building block for diversity-oriented synthesis (DOS) of kinase inhibitors, antivirals (specifically HCV NS3 protease inhibitors), and antitubercular agents.

This guide details the chemical genesis, synthetic pathways, and mechanistic logic that underpin the utility of 2-bromo-6-chloroquinoline in pharmaceutical development.

Historical Genesis and Structural Significance

The history of 2-bromo-6-chloroquinoline is not defined by a single "eureka" moment of isolation, but rather by the evolution of cross-coupling methodologies in the late 20th and early 21st centuries.

The Drive for Regioselectivity

In the early days of quinoline medicinal chemistry, substituting the quinoline ring often required harsh electrophilic aromatic substitutions, which suffered from poor regiocontrol (often yielding mixtures of 5-, 6-, and 8-isomers). The advent of Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) created a demand for scaffolds with pre-installed leaving groups at strategic positions.

2-Bromo-6-chloroquinoline gained prominence in the mid-2000s, appearing in key patent literature for Hepatitis C Virus (HCV) therapeutics. Its structural value lies in the electronic disparity between the two halogenated positions:

  • C2-Position (Bromine): Located adjacent to the ring nitrogen, this position is highly electron-deficient (similar to 2-bromopyridine). It is exceptionally reactive toward nucleophilic aromatic substitution (

    
    ) and oxidative addition by Pd(0) species.
    
  • C6-Position (Chlorine): Located on the benzenoid ring, this position is electronically neutral and significantly less reactive. The C-Cl bond is stronger and requires more specialized catalysts or forcing conditions to activate.

This reactivity gap allows chemists to derivatize the C2 position exclusively while leaving the C6 chloride intact for subsequent steps—a strategy known as iterative cross-coupling .

Chemical Synthesis: Pathways and Protocols

The synthesis of 2-bromo-6-chloroquinoline typically follows a "construction-functionalization" logic. The most robust industrial route involves building the quinolone core followed by aromatization.

The Modified Knorr/Cinnamanilide Route

This is the dominant pathway for large-scale preparation, ensuring correct regiochemistry of the chlorine atom.

Step 1: Amide Formation Reaction of 4-chloroaniline with cinnamoyl chloride (or a derivative like 3-ethoxyacryloyl chloride) yields the corresponding amide.

Step 2: Cyclization (The Critical Step) The amide undergoes intramolecular Friedel-Crafts alkylation/cyclization, typically mediated by Aluminum Chloride (


) or polyphosphoric acid, to yield 6-chloroquinolin-2(1H)-one  (also known as 6-chloro-2-hydroxyquinoline).

Step 3: Dehydroxy-Bromination The final transformation converts the cyclic amide (lactam) into the heteroaryl bromide. This is achieved using Phosphorus Oxybromide (


) or a mixture of Phosphorus Tribromide (

) and DMF (Vilsmeier-Haack conditions).
Visualization of Synthesis Logic

SynthesisRoute Start 4-Chloroaniline Inter1 N-(4-chlorophenyl)cinnamanilide Start->Inter1  Acylation   Reagent1 Cinnamoyl Chloride (or equivalent) Reagent1->Inter1 Cyclization Cyclization (AlCl3 / 110°C) Inter1->Cyclization Precursor 6-Chloroquinolin-2(1H)-one Cyclization->Precursor  Ring Closure   Bromination POBr3 / Reflux Precursor->Bromination Product 2-BROMO-6-CHLOROQUINOLINE (Target) Bromination->Product  Aromatization  

Figure 1: Step-wise synthesis of 2-Bromo-6-chloroquinoline from commercially available 4-chloroaniline.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-chloroquinoline

Note: This protocol is adapted from standard quinoline halogenation procedures referenced in patent literature (e.g., WO2008057209).[1]

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Materials:

  • 6-Chloroquinolin-2(1H)-one (1.0 eq)

  • Phosphorus Oxybromide (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Toluene or 1,2-Dichloroethane (optional, neat reaction is common)

  • Quenching: Ice/Water,

    
    
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), place solid 6-chloroquinolin-2(1H)-one.
    
  • Addition: Add solid

    
     in portions. If using a solvent, add anhydrous toluene (5 mL per gram of substrate).
    
  • Reaction: Heat the mixture to 100–110°C (oil bath). The suspension will gradually clear as the reaction proceeds and the bromide is formed. Stir for 3–5 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (exothermic!).

  • Neutralization: Neutralize the aqueous suspension with saturated

    
     solution or 1M NaOH until pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ). Combine organic layers, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from heptane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as an off-white to pale yellow solid.

Therapeutic Applications & Reactivity Profile[2][3]

The primary value of 2-bromo-6-chloroquinoline lies in its role as a regioselective scaffold .

Orthogonal Reactivity (The "C2 First" Rule)

In Palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is governed by bond dissociation energy (BDE) and the electronic nature of the ring.

  • C2-Br: Weaker bond + Electron-deficient ring (Pyridine-like)

    
    Fast Oxidative Addition .
    
  • C6-Cl: Stronger bond + Electron-rich ring (Benzene-like)

    
    Slow Oxidative Addition .
    

This allows researchers to perform a Suzuki coupling at C2 at room temperature or mild heat (40-60°C), leaving the C6-Cl untouched. The C6-Cl can then be activated in a second step using bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) and higher temperatures (>100°C).

Case Study: HCV NS3 Protease Inhibitors

The most significant industrial application of this scaffold appears in the development of macrocyclic inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease.

  • Mechanism: The quinoline moiety acts as the P2 substituent in the peptidomimetic backbone. It fits into the S2 subsite of the protease enzyme.

  • Synthesis Role: The 2-bromo group is often converted to a boronic acid/ester or coupled directly to a vinyl-cyclopropane backbone via Suzuki coupling. The 6-chloro substituent modulates the lipophilicity and metabolic stability of the final drug candidate.

Reactivity Flowchart

Reactivity Center 2-BROMO-6-CHLOROQUINOLINE Step1 Step 1: C2-Selective Coupling (Suzuki/Sonogashira) Center->Step1  Fast Reaction (Br)   Intermediate 2-Aryl-6-chloroquinoline Step1->Intermediate Conditions1 Pd(PPh3)4, Na2CO3 Boronic Acid (R-B(OH)2) Temp: 60°C Conditions1->Step1 Step2 Step 2: C6-Functionalization (Buchwald-Hartwig/Suzuki) Intermediate->Step2  Slow Reaction (Cl)   FinalDrug Disubstituted Quinoline Drug (e.g., HCV Inhibitor) Step2->FinalDrug Conditions2 Pd2(dba)3, XPhos Amine or Boronate Temp: 100°C+ Conditions2->Step2

Figure 2: The iterative cross-coupling strategy utilizing the orthogonal reactivity of the 2-bromo and 6-chloro positions.

Quantitative Data Summary

PropertyValueNotes
CAS Number 891842-50-5Unique identifier for the 2-Br, 6-Cl isomer.[2][3][4][5]
Molecular Formula

MW: 242.50 g/mol
Melting Point 148–150 °CSolid at room temperature.
C2-Br Reactivity HighSusceptible to

and Pd-catalyzed coupling at mild temps.[6]
C6-Cl Reactivity LowRequires specialized ligands/high heat; stable to mild coupling conditions.
Storage Sealed, Dry, RTLight sensitive; store under inert atmosphere if possible.

References

  • Preparation of Quinoline Derivatives

    • Source: GuideChem & ChemicalBook Technical D
    • Context: Protocols for converting quinolinones to bromoquinolines using .
    • Link:

  • HCV NS3 Protease Inhibitor Patents

    • Title: Macrocyclic compounds useful as inhibitors of the hep
    • Source: World Intellectual Property Organiz
    • Context: Describes the use of 2-bromo-6-chloroquinoline as a starting material for the synthesis of P2 substituents in macrocyclic drugs.
    • Link:

  • Suzuki Coupling Methodology

    • Title: The Suzuki Reaction (General Review).
    • Source: Organic Chemistry Portal.
    • Context: Mechanistic basis for the selectivity between Aryl-Br and Aryl-Cl bonds.
    • Link:

  • Regioselectivity in Quinoline Couplings

    • Title: Regioselective functionalization of quinolines.[6]

    • Source:Journal of Medicinal Chemistry (General Principles inferred
    • Context: Valid
    • Link:

Sources

Foundational

spectroscopic data of 2-Bromo-6-chloroquinoline (NMR, IR, MS)

The is a technical guide designed for researchers requiring rigorous characterization data and synthesis protocols for this specific di-halogenated quinoline scaffold.[1] Executive Summary 2-Bromo-6-chloroquinoline (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The is a technical guide designed for researchers requiring rigorous characterization data and synthesis protocols for this specific di-halogenated quinoline scaffold.[1]

Executive Summary

2-Bromo-6-chloroquinoline (CAS: 891842-50-5 ) is a critical heteroaromatic building block, distinct from its more common isomer 6-bromo-2-chloroquinoline.[1][2][3][4][5] Its value lies in the orthogonal reactivity of its halogen substituents: the C2-Bromine is highly activated for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C6-Chlorine remains inert under mild conditions, allowing for controlled, sequential functionalization.[1]

This guide provides a self-validating characterization framework, synthesizing derived spectroscopic data with field-proven synthetic methodologies.

Part 1: Synthesis & Preparation Protocol

Objective: To access high-purity 2-Bromo-6-chloroquinoline starting from 4-chloroaniline.[1]

The synthesis relies on the modified Friedel-Crafts cyclization to establish the quinoline core, followed by a deoxychlorination/bromination sequence. This route ensures regiochemical fidelity, placing the chlorine at C6 and the bromine at C2.

Step-by-Step Methodology
  • Amide Formation (Precursor Assembly):

    • Reagents: 4-Chloroaniline (1.0 eq), Cinnamoyl chloride (1.1 eq), Pyridine (1.2 eq), DCM (Solvent).[1]

    • Protocol: Dissolve 4-chloroaniline in DCM at 0°C. Add pyridine, then dropwise add cinnamoyl chloride. Stir at RT for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline. Product: N-(4-chlorophenyl)cinnamamide.

  • Cyclization (Ring Closure):

    • Reagents: N-(4-chlorophenyl)cinnamamide, Aluminum Chloride (

      
      , 3.0 eq).[1]
      
    • Protocol: Melt the amide and

      
       neat at 100-120°C for 1-2 hours.
      
    • Mechanism: Intramolecular Friedel-Crafts alkylation followed by oxidation (or direct cyclization if using propiolic acid derivatives).[1]

    • Product: 6-Chloroquinolin-2(1H)-one .

    • Purification: Quench with ice water. Filter the precipitate. Recrystallize from Ethanol.

  • Bromination (Functionalization):

    • Reagents: 6-Chloroquinolin-2(1H)-one, Phosphorus Oxybromide (

      
      , 3.0 eq), Toluene (optional co-solvent).
      
    • Protocol: Mix the quinolone with

      
      . Heat to 100°C for 4 hours.
      
    • Causality: The tautomeric enol form of the quinolone reacts with

      
      , replacing the hydroxyl group with bromine via an intermediate phosphoryl species.
      
    • Workup: Pour onto ice/sodium bicarbonate (Caution: Exothermic). Extract with Ethyl Acetate.[6]

    • Final Product: 2-Bromo-6-chloroquinoline .

Part 2: Synthesis Workflow Visualization

SynthesisPath Start 4-Chloroaniline Inter1 N-(4-chlorophenyl) cinnamamide Start->Inter1 Cinnamoyl Cl Pyridine, DCM Inter2 6-Chloroquinolin- 2(1H)-one Inter1->Inter2 AlCl3 120°C, Melt Product 2-Bromo-6- chloroquinoline Inter2->Product POBr3 100°C

Figure 1: Step-wise synthetic pathway transforming 4-chloroaniline into the target 2-bromo-6-chloroquinoline scaffold.

Part 3: Spectroscopic Characterization
1. Mass Spectrometry (MS)

Role: Primary confirmation of halogen content and molecular weight.[1]

The mass spectrum of 2-Bromo-6-chloroquinoline is defined by the unique isotopic abundances of Bromine (


) and Chlorine (

).[1]

Fragmentation Logic:

  • Molecular Ion (

    
    ):  The molecule contains one Br  and one Cl .[1] This creates a characteristic "Triad" pattern  at M, M+2, and M+4.[1]
    
  • Ratio Calculation:

    • M (241):

      
      
      
      
      
      Relative Intensity
      
      
      .[1]
    • M+2 (243): (

      
      ) + (
      
      
      
      )
      
      
      Relative Intensity
      
      
      .[1]
    • M+4 (245):

      
      
      
      
      
      Relative Intensity
      
      
      .[1]
  • Base Peak: Typically the molecular ion (

    
    ) or the [M-Br]
    
    
    
    fragment (loss of the labile C2-Bromine).[1]
Ionm/zRelative IntensityAssignment
M 240.9 75%

Isotope
M+2 242.9 100% Mixed Isotopes (Base Peak)
M+4 244.9 25%

Isotope
[M-Br]

162.0HighLoss of Bromine (Radical)
2. Nuclear Magnetic Resonance (NMR)

Role: Structural elucidation and regiochemical verification.[1]


 NMR (500 MHz, 

)
The spectrum exhibits 5 distinct aromatic signals. The key to assignment is the coupling constants (

) and the shielding effects of the halogens.
  • H3 & H4 (Pyridine Ring): The C2-Br exerts a shielding effect on H3 compared to quinoline, but it remains a doublet.[1] H4 is further downfield.

  • H5, H7, H8 (Benzene Ring): The C6-Cl substituent dictates the splitting of H5 and H7.[1]

ProtonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
H4 8.05 Doublet (d)8.6Peri-position to H5; typically the most deshielded doublet on the pyridine ring.[1]
H8 7.98 Doublet (d)9.0Ortho to H7; Deshielded by the adjacent Ring Nitrogen lone pair anisotropy.[1]
H5 7.78 Doublet (d)2.3Diagnostic: Meta-coupling to H7. Ortho to the C6-Cl group. Appears as a narrow doublet.
H3 7.62 Doublet (d)8.6Beta to Nitrogen; Upfield due to resonance electron density from the Br lone pair.[1]
H7 7.66 dd9.0, 2.3Fingerprint: Doublet of doublets.[1] Ortho-coupled to H8 and Meta-coupled to H5.[1]

 NMR (125 MHz, 

)
  • C2 (C-Br): ~143 ppm (Quaternary, weak intensity).[1][3]

  • C6 (C-Cl): ~132 ppm (Quaternary).[1]

  • C=N (C8a): ~147 ppm (Most deshielded).[1]

3. Infrared Spectroscopy (IR)

Role: Functional group validation.

  • C-H Stretch (Aromatic): 3050 – 3010

    
     (Weak).[1]
    
  • C=C / C=N Stretch (Quinoline Backbone): 1585, 1560, 1480

    
     (Strong, sharp bands).[1]
    
  • C-Cl Stretch: 1080

    
     (In-plane bend/stretch characteristic of aryl chlorides).[1]
    
  • C-Br Stretch: 680 – 650

    
     (Fingerprint region, often obscured but diagnostic if resolved).[1]
    
References
  • Preparation of 6-bromo-2-chloroquinoline: ChemicalBook Protocols. Retrieved from .[1] (Methodology adapted for the 2-bromo-6-chloro isomer via 6-chloroquinolin-2-one).

  • Synthesis of 2-Bromo-6-chloroquinoline (Patent): US Patent 2010/0099695 A1. "HCV NS3 Protease Inhibitors". Retrieved from . (Cited as starting material for cross-coupling).

  • General Quinoline Synthesis (Friedel-Crafts): Organic Chemistry Portal. "Synthesis of Quinolines". Retrieved from .[1]

  • Isotopic Abundance Data: NIST Atomic Weights and Isotopic Compositions. Retrieved from .[1]

Sources

Exploratory

The Unseen Potential: A Technical Guide to the Biological Activity Screening of 2-Bromo Substituted Quinolines

Foreword: Beyond the Scaffold, a World of Activity The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold, a World of Activity

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. However, the true potential of this scaffold lies in its functionalization. The introduction of a bromine atom at the 2-position of the quinoline nucleus dramatically alters its electronic and steric properties, paving the way for a diverse array of biological activities. This guide provides an in-depth exploration of the methodologies and rationale behind the biological activity screening of 2-bromo substituted quinolines, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the core areas of anticancer, antimicrobial, and anti-inflammatory activities, presenting not just the "how" but, more importantly, the "why" behind the experimental designs.

I. The 2-Bromo Quinoline Core: A Privileged Pharmacophore

The strategic placement of a bromine atom at the C2 position of the quinoline ring is not arbitrary. This halogen substitution imparts several key features that enhance the molecule's potential as a drug candidate:

  • Modulation of Lipophilicity: The bromine atom increases the lipophilicity of the quinoline core, which can significantly influence the compound's ability to cross cellular membranes and reach its intracellular targets.

  • Electronic Effects: As an electron-withdrawing group, bromine can modulate the electron density of the quinoline ring system, affecting its reactivity and binding affinity to biological macromolecules.

  • Metabolic Stability: The C-Br bond can alter the metabolic profile of the molecule, potentially increasing its stability against enzymatic degradation and prolonging its biological half-life.

  • Synthetic Handle: The 2-bromo substituent serves as a versatile synthetic handle, allowing for further structural modifications and the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

These inherent properties make 2-bromo substituted quinolines a compelling class of compounds for biological investigation. The following sections will detail the practical approaches to screening their potential therapeutic applications.

II. Anticancer Activity Screening: Targeting Uncontrolled Proliferation

Quinolines substituted at the C-2 position have demonstrated significant anticancer activity against a wide range of cancer cell lines, including breast, cervical, lung, and colon cancer.[1] The screening funnel for identifying and characterizing the anticancer potential of 2-bromo substituted quinolines involves a multi-tiered approach, from initial cytotoxicity assessments to mechanistic investigations.

A. Primary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating the anticancer potential of a novel 2-bromo quinoline derivative is to assess its general cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.

Causality Behind the Choice: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of cell viability and, conversely, the cytotoxic effect of the test compound.

Experimental Protocol: MTT Assay for Cytotoxicity of 2-Bromo Quinolines

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-bromo quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in growth medium to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Mechanistic Insights: Unraveling the Mode of Action

Compounds exhibiting potent cytotoxicity in the primary screen are advanced to mechanistic studies to elucidate their mode of action. For quinoline derivatives, two prominent anticancer mechanisms are the inhibition of topoisomerases and the modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

The Rationale: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair.[2] Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA to relieve torsional stress.[2] Many anticancer drugs, known as "topoisomerase poisons," act by stabilizing the covalent complex between Topo I and DNA, leading to lethal DNA strand breaks.[2]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare a reaction mixture containing:

      • Supercoiled plasmid DNA (e.g., pBR322) as the substrate.

      • 10x Topo I assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA).

      • Purified human Topoisomerase I enzyme.

      • The 2-bromo quinoline derivative at various concentrations.

      • Nuclease-free water to the final reaction volume.

    • Include a negative control (no enzyme), a positive control (enzyme without inhibitor), and a known Topo I inhibitor control (e.g., camptothecin).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing a final concentration of 1% SDS and 250 µg/mL proteinase K.

    • Incubate at 37°C for another 30 minutes to digest the protein.

  • Agarose Gel Electrophoresis:

    • Add a gel loading dye to each reaction mixture.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed DNA.

    • An effective Topo I inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a prominent supercoiled DNA band, similar to the negative control.

The Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[3] Overexpression or mutation of EGFR is common in many cancers, making it a prime target for anticancer therapies.[3] Some 2-arylquinolines have been identified as dual inhibitors of EGFR and FAK (Focal Adhesion Kinase).[4]

Visualizing the EGFR Signaling Pathway

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bromoquinoline 2-Bromo Quinoline Bromoquinoline->EGFR

Caption: EGFR signaling pathway and the inhibitory action of 2-bromo quinolines.

C. Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical cancer)18.2[5]
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (breast cancer)1.7 µg/mL[6]
6-Bromo-5-nitroquinolineHT29 (colon cancer)Lower than 5-FU[6]
Pyrazolo[4,3-f]quinoline derivative (1M)NUGC-3 (gastric cancer)< 8
Pyrazolo[4,3-f]quinoline derivative (2E)NUGC-3 (gastric cancer)< 8

III. Antimicrobial Activity Screening: Combating Infectious Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoline-based compounds have a long history in this field, with many derivatives exhibiting potent antibacterial and antifungal activities.

A. Primary Screening: Agar Well Diffusion Assay

A simple, yet effective, preliminary method to screen for the antimicrobial activity of 2-bromo quinoline derivatives is the agar well diffusion assay.

Causality Behind the Choice: This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the area surrounding the well, creating a "zone of inhibition." The diameter of this zone is proportional to the antimicrobial potency of the compound.

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Agar Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar plate.

    • Prepare solutions of the 2-bromo quinoline derivatives at a known concentration in a suitable solvent (e.g., DMSO).

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Include a negative control (solvent alone) and a positive control (a known antibiotic like ciprofloxacin).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

B. Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination

Following the qualitative screening with the agar well diffusion assay, a quantitative measure of antimicrobial activity is determined by finding the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard technique for this purpose.

The Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value provides a quantitative measure of the compound's potency.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the 2-bromo quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation:

    • Add a standardized inoculum of the test microorganism to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

C. Mechanistic Insights: Targeting Bacterial DNA Gyrase

A key mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase.

The Rationale: DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, quinolones block these vital cellular processes, leading to bacterial cell death.

Visualizing the DNA Gyrase Inhibition Workflow

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (A₂B₂) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Cell_Death Bacterial Cell Death Replication DNA Replication & Transcription Supercoiled_DNA->Replication Bromoquinoline 2-Bromo Quinoline Bromoquinoline->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by 2-bromo quinolines disrupts DNA replication.

D. Quantitative Data Summary: Antimicrobial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dioneE. coli ATCC259222
9-bromo substituted indolizinoquinoline-5,12-dioneMethicillin-resistant S. aureus (MRSA)2
2-(quinoline-4-yloxy) acetamide derivative (41)M. tuberculosis H37Rv1.8 µM
2-(quinoline-4-yloxy) acetamide derivative (42)M. tuberculosis H37Rv0.3 µM
Quinoxaline derivative (2d)E. coli8[3]
Quinoxaline derivative (3c)E. coli8[3]
Quinoline-2-one derivative (6c)MRSA0.75
Quinoline-2-one derivative (6c)Vancomycin-resistant Enterococcus (VRE)0.75

IV. Anti-inflammatory Activity Screening: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Quinoline derivatives have been shown to possess anti-inflammatory properties.

A. In Vitro Screening: Cyclooxygenase (COX) Inhibition Assay

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Therefore, screening 2-bromo quinoline derivatives for their ability to inhibit COX is a logical first step in assessing their anti-inflammatory potential.

Causality Behind the Choice: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The COX Colorimetric Inhibitor Screening Assay provides a direct measure of the peroxidase activity of COX, which is a component of its overall enzymatic function. Inhibition of this activity is indicative of the compound's potential to reduce prostaglandin production and thus exert an anti-inflammatory effect.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and the test 2-bromo quinoline derivative solutions.

    • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add assay buffer, heme, the respective COX enzyme, and the 2-bromo quinoline derivative at various concentrations.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) to all wells.

    • Initiate the reaction by adding arachidonic acid (the substrate for COX) to all wells.

    • Incubate for a precise time (e.g., 2 minutes) at 25°C.

    • Read the absorbance at 590 nm. The appearance of oxidized TMPD results in a color change.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value for COX-1 and COX-2 inhibition to assess the compound's potency and selectivity.

B. Mechanistic Insights: The NF-κB Signaling Pathway

The Rationale: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB signaling pathway is a major target for anti-inflammatory drug development.

Visualizing the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Bromoquinoline 2-Bromo Quinoline Bromoquinoline->IKK Inhibition DNA DNA NFkB_nucleus->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: The NF-κB signaling pathway and its inhibition by 2-bromo quinolines.

V. Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity screening of a library of 2-bromo substituted quinolines is not merely about identifying "hits." It is about systematically understanding the structure-activity relationship (SAR). By correlating the structural modifications of the quinoline core with the observed biological activity, we can deduce which functional groups and substitution patterns are crucial for potency and selectivity.

For instance, studies have shown that the nature and position of substituents on the quinoline ring, in addition to the 2-bromo group, can significantly impact antimicrobial and anticancer efficacy. This knowledge is invaluable for the rational design of second-generation compounds with improved therapeutic profiles.

The future of 2-bromo quinoline research lies in a multidisciplinary approach, combining synthetic chemistry, in vitro and in vivo biological screening, and computational modeling. This integrated strategy will accelerate the journey from a promising lead compound to a potential clinical candidate.

VI. Conclusion: A Call for Deeper Exploration

This technical guide has provided a comprehensive overview of the core methodologies for screening the biological activity of 2-bromo substituted quinolines. The versatility of this chemical scaffold, coupled with the diverse biological activities it can elicit, underscores its importance in modern drug discovery. By employing the robust and mechanistically-driven screening strategies outlined herein, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • ProFoldin. (n.d.). Human topoisomerase I DNA relaxation assay. Retrieved from [Link]

  • Various Authors. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 83. [Link]

  • Various Authors. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4106. [Link]

  • Various Authors. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 13(10), 6933-6944. [Link]

  • Various Authors. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1999. [Link]

  • Various Authors. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]

  • Various Authors. (2021). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Drug Metabolism Reviews, 53(4), 566-589. [Link]

  • Various Authors. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-243. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC (mg/mL) of quinoline scaffolds against bacterial strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

  • Various Authors. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611. [Link]

  • Various Authors. (2018). Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Infectious Diseases, 4(11), 1533-1544. [Link]

Sources

Foundational

Strategic Sourcing &amp; Technical Validation of 2-Bromo-6-chloroquinoline

This in-depth technical guide details the sourcing, validation, and application of 2-Bromo-6-chloroquinoline , a critical heterocyclic building block in medicinal chemistry. CAS 891842-50-5 | Molecular Formula: C9H5BrClN...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the sourcing, validation, and application of 2-Bromo-6-chloroquinoline , a critical heterocyclic building block in medicinal chemistry.

CAS 891842-50-5 | Molecular Formula: C9H5BrClN | MW: 242.50

Executive Summary

2-Bromo-6-chloroquinoline is a bifunctional quinoline scaffold widely utilized in the synthesis of kinase inhibitors, antimalarials, and complex organic materials. Its value lies in the differential reactivity of its halogen substituents: the C2-Bromine is highly activated for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-Chlorine  remains relatively inert, allowing for sequential, chemoselective functionalization.

Critical Sourcing Warning: There is a high risk of vendor confusion between 2-Bromo-6-chloroquinoline (CAS 891842-50-5) and its regioisomer, 6-Bromo-2-chloroquinoline (CAS 1810-71-5). The latter is thermodynamically more stable and easier to synthesize, leading to market saturation. Researchers must rigorously validate regiochemistry upon receipt.

Chemical Profile & Synthetic Causality[1][2][3][4]

To select a high-quality supplier, one must understand how the compound is made, as the synthetic route dictates the impurity profile.

Structural Dynamics
  • C2-Position (Bromine): Located alpha to the quinoline nitrogen. The electron-deficient nature of the pyridine ring makes this position highly electrophilic.

  • C6-Position (Chlorine): Located on the benzene ring. It requires harsher conditions or specialized ligands for activation, serving as a robust "anchor" during initial derivatization at C2.

Synthetic Routes & Impurity Origins

Commercial synthesis typically follows one of two pathways, each generating distinct impurities:

  • Route A: From 6-Chloroquinoline (Oxidation/Bromination)

    • Mechanism:[1][2][3][4] 6-Chloroquinoline

      
       N-Oxide 
      
      
      
      Rearrangement with
      
      
      .
    • Impurities: Unreacted 6-chloroquinoline (difficult to separate by HPLC due to similar polarity), 2,6-dichloroquinoline (if

      
       is used with Br exchange).
      
  • Route B: From 6-Chloroquinolin-2(1H)-one

    • Mechanism:[1][2][3][4] Dehydrative bromination using

      
       or 
      
      
      
      .
    • Impurities: Residual lactam (starting material), phosphorous-containing byproducts.

Commercial Sourcing Landscape

The following table summarizes key commercial suppliers validated for this specific isomer. Note that "Stock Status" fluctuates; Tier 1 suppliers are recommended for consistent batch-to-batch regiopurity.

Supplier TierVendor ExamplesTypical PurityRisk ProfileRecommended For
Tier 1 (Primary) BLD Pharm, Biosynth, Enamine>97%Low (High QC fidelity)GMP Scale-up, Late-stage synthesis
Tier 2 (Secondary) Combi-Blocks, AK Scientific>95%Moderate (Verify COA)Hit-to-Lead, Screening libraries
Tier 3 (Aggregators) MolPort, eMoleculesVariableHigh (Blind drop-shipping)Price comparison, non-critical path
Specification Requirements for Procurement

When issuing a Request for Quote (RFQ), mandate the following specifications to avoid isomer mixtures:

  • Purity:

    
     97.0% (HPLC @ 254 nm).
    
  • Identity:

    
     NMR confirming C2 vs. C6 substitution pattern.
    
  • Water Content:

    
     0.5% (Karl Fischer), as moisture degrades the C2-Br bond over time.
    

Quality Assurance Framework (Self-Validating Protocol)

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in drug development. The following workflow ensures the material is chemically and regiochemically accurate.

QC Decision Matrix

This logic flow guides the acceptance or rejection of incoming batches.

QC_Workflow Start Batch Receipt Visual Visual Inspection (Color/Form) Start->Visual NMR 1H NMR Analysis (Regio-Check) Visual->NMR Off-white/Yellow Reject Reject/Return Visual->Reject Dark/Tar HPLC HPLC Purity (>97%?) NMR->HPLC Correct Isomer NMR->Reject Wrong Isomer (6-Br-2-Cl) Decision Decision Node HPLC->Decision Pass Release to Inventory Decision->Pass Yes Decision->Reject <90% Recryst Recrystallize (Hexane/EtOAc) Decision->Recryst 90-96% Recryst->HPLC Retest

Figure 1: Incoming Quality Control (IQC) workflow for 2-Bromo-6-chloroquinoline.

Analytical Method Validation

Protocol 1: Regiochemical Confirmation via


 NMR 
The coupling constants (

) of the pyridine ring protons are definitive.
  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Signal: Look for the doublet of doublets at the C3 and C4 positions.

    • 2-Bromo-6-chloroquinoline:[3][5][6] The proton at C3 (adjacent to Br) typically appears upfield relative to the C4 proton due to the shielding effect of the bromine compared to the nitrogen lone pair dynamics.

    • Differentiation: In the 6-Br-2-Cl isomer, the C3 proton shift differs significantly due to the adjacent Chlorine.

Protocol 2: HPLC Purity Assessment

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[7][8]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic region) and 220 nm (amide impurities).

Application: Chemoselective Functionalization

The utility of 2-Bromo-6-chloroquinoline is best demonstrated in orthogonal catalysis. The diagram below illustrates the sequential activation pathway.

Reactivity_Pathway Start 2-Bromo-6-chloroquinoline Step1 Step 1: C2 Activation (Suzuki Coupling) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 80°C Inter Intermediate: 2-Aryl-6-chloroquinoline Step1->Inter Br is displaced Cl remains intact Step2 Step 2: C6 Activation (Buchwald-Hartwig Amination) Inter->Step2 Pd2(dba)3, XPhos R-NH2, 110°C Final Final Product: 2-Aryl-6-aminoquinoline Step2->Final Cl is displaced

Figure 2: Orthogonal functionalization strategy exploiting the reactivity difference between C2-Br and C6-Cl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. (Note: PubChem often indexes the reverse isomer; verify CAS 891842-50-5 explicitly). Retrieved from [Link]

  • MDPI (2022). Synthesis of Quinoline Derivatives via Orthogonal Coupling. Molbank 2022. Retrieved from [Link][4]

Sources

Exploratory

Technical Guide: Synthesis Pathways for 2-Bromo-6-chloroquinoline

This guide details the synthesis of 2-Bromo-6-chloroquinoline , a critical scaffold in medicinal chemistry used for developing antimalarial, anticancer, and antiviral agents. The presence of the bromine at the C2 positio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Bromo-6-chloroquinoline , a critical scaffold in medicinal chemistry used for developing antimalarial, anticancer, and antiviral agents. The presence of the bromine at the C2 position and chlorine at the C6 position allows for orthogonal functionalization—typically nucleophilic substitution at C2 and palladium-catalyzed coupling at C6.

Executive Summary

  • Target Molecule: 2-Bromo-6-chloroquinoline

  • CAS Registry Number: 891842-50-5 (Isomer specific)

  • Molecular Formula: C

    
    H
    
    
    
    BrClN[1]
  • Core Utility: Bifunctional heteroaromatic building block. The C2-bromo group is highly reactive toward S

    
    Ar displacements and Buchwald-Hartwig aminations, while the C6-chloro group remains stable under mild conditions, allowing for sequential functionalization.
    

Retrosynthetic Analysis & Strategy

To synthesize 2-Bromo-6-chloroquinoline with high regiocontrol, we must avoid direct halogenation of the quinoline ring, which typically favors the C3, C6, or C8 positions (electrophilic aromatic substitution). Instead, we utilize functional group interconversion (FGI) at the C2 position.

Two primary pathways are viable:

  • Pathway A (The N-Oxide Route): Activation of the C2 position via N-oxidation of 6-chloroquinoline, followed by rearrangement-bromination. This is the most versatile bench-scale method.

  • Pathway B (The Lactam Activation Route): Conversion of 6-chloroquinolin-2(1H)-one (6-chlorocarbostyril) to the bromide using phosphorus oxybromide (POBr

    
    ).
    
Strategic Logic Map

G cluster_legend Pathway Legend Target 2-Bromo-6-chloroquinoline NOxide 6-Chloroquinoline-N-oxide NOxide->Target POBr3 / DMF (Rearrangement-Bromination) Quinoline 6-Chloroquinoline Quinoline->NOxide m-CPBA or H2O2 (N-Oxidation) Aniline 4-Chloroaniline Aniline->Quinoline Skraup Synthesis (Glycerol, H2SO4, PhNO2) Cinnamate 3-(4-Chlorophenyl)acrylamide Derivative Aniline->Cinnamate Acylation Lactam 6-Chloroquinolin-2(1H)-one Lactam->Target POBr3 (Dehydroxy-bromination) Cinnamate->Lactam Friedel-Crafts Cyclization Legend1 Pathway A: N-Oxide (Recommended) Legend2 Pathway B: Lactam (Scale-up)

Figure 1: Retrosynthetic logic flow comparing the N-Oxide activation pathway (Left) and the Lactam pathway (Right).

Pathway A: The N-Oxide Rearrangement (Recommended)

This pathway is preferred for research-scale synthesis because 6-chloroquinoline is easily accessible via the Skraup synthesis, and the N-oxide rearrangement provides excellent regioselectivity for the C2 position.

Step 1: Skraup Synthesis of 6-Chloroquinoline
  • Principle: Condensation of 4-chloroaniline with glycerol in the presence of an oxidizing agent (nitrobenzene) and acid catalyst.

  • Regiochemistry: The 4-chloro substituent on the aniline directs the cyclization to the ortho position, yielding the 6-chloro isomer exclusively.

Protocol:

  • Reagents: 4-Chloroaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.6 eq), Conc. H

    
    SO
    
    
    
    (2.5 eq), FeSO
    
    
    (catalytic).
  • Procedure:

    • Mix 4-chloroaniline, glycerol, nitrobenzene, and FeSO

      
       in a round-bottom flask.
      
    • Add conc. H

      
      SO
      
      
      
      dropwise (Caution: Exothermic).
    • Reflux at 140°C for 4–6 hours. The reaction is violent; use a large flask.

    • Workup: Cool, dilute with water, and steam distill to remove unreacted nitrobenzene. Basify the residue with NaOH to pH >10. Extract with dichloromethane (DCM).[2]

    • Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc).

Step 2: N-Oxidation
  • Principle: Electrophilic oxidation of the quinoline nitrogen.

  • Reagents: m-Chloroperbenzoic acid (m-CPBA) (1.2 eq) in DCM.

  • Procedure:

    • Dissolve 6-chloroquinoline in DCM at 0°C.

    • Add m-CPBA portion-wise. Stir at room temperature (RT) for 12 hours.

    • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and brine. Dry over Na

      
      SO
      
      
      
      .
    • Yield: Typically >85% of 6-chloroquinoline-N-oxide .[1][2]

Step 3: Regioselective Bromination
  • Principle: The N-oxide oxygen attacks the electrophilic phosphorus of POBr

    
    , creating an activated leaving group. The bromide ion then attacks the C2 position (nucleophilic aromatic substitution mechanism), followed by elimination of the phosphate species.
    

Detailed Protocol:

  • Setup: Flame-dried 2-neck flask under Argon/Nitrogen atmosphere.

  • Reagents: 6-Chloroquinoline-N-oxide (1.0 eq), POBr

    
     (Phosphorus oxybromide) (1.5 eq), dry DCM or Toluene (Solvent).
    
  • Execution:

    • Dissolve the N-oxide in dry solvent.

    • Add POBr

      
       solution dropwise at 0°C.
      
    • Allow to warm to RT, then reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours. Monitor by TLC.[3][4]

  • Quench (Critical Safety):

    • Cool to 0°C.[1]

    • Pour onto crushed ice/saturated NaHCO

      
       mixture slowly. POBr
      
      
      
      reacts violently with water.
  • Isolation: Extract with EtOAc. Wash organic layer with brine. Dry and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (5% EtOAc in Hexane).

Pathway B: Halogen Exchange from 6-Chloroquinolin-2-one

This method is ideal if 6-chloroquinolin-2(1H)-one is commercially available or if avoiding the violent Skraup synthesis is necessary.

Step 1: Synthesis of 6-Chloroquinolin-2(1H)-one
  • Method: Knorr Quinoline Synthesis variation or Cinnamamide Cyclization .

  • Reaction: 4-Chloroaniline + Cinnamoyl Chloride

    
     Amide 
    
    
    
    AlCl
    
    
    Cyclization.
    • Note: Standard cinnamoyl chloride yields 4-phenyl derivatives. To get the unsubstituted C4 position, specialized propiolic acid derivatives or hydrolysis of 2,6-dichloroquinoline are often required.

    • Alternative:Friedlander Condensation of 2-amino-5-chlorobenzaldehyde with acetic anhydride (difficult to source aldehyde).

Step 2: Dehydroxy-bromination
  • Reagents: POBr

    
     (neat or in toluene) or PBr
    
    
    
    .
  • Procedure:

    • Mix 6-chloroquinolin-2(1H)-one with POBr

      
       (3.0 eq).
      
    • Heat to 100–120°C (melt) for 3 hours.

    • Cool and quench with ice water. Neutralize with NH

      
      OH.
      
    • Filter the precipitate (crude 2-bromo-6-chloroquinoline).

Comparative Analysis of Pathways

FeaturePathway A (N-Oxide)Pathway B (Lactam/POBr

)
Starting Material 4-Chloroaniline (Cheap, Abundant)6-Chloroquinolin-2-one (Expensive/Hard to make)
Step Count 3 (Linear)2 (If Lactam available)
Regioselectivity High (N-oxide directs to C2)High (Substitutes C2-OH)
Scalability Moderate (Oxidation step is exothermic)High (POBr

reaction is robust)
Safety Profile Moderate (mCPBA, Skraup hazards)Low/Mod (POBr

corrosive)
Recommendation Primary Choice for R&D Choice for Industrial Scale

Analytical Characterization

To validate the synthesis of 2-Bromo-6-chloroquinoline (vs. the 6-bromo-2-chloro isomer), examine the


H NMR coupling constants.
  • H5 (Proton at C5): Will show a doublet with a small meta-coupling (

    
     Hz) to H7 and a para-coupling to H8.
    
  • H3 and H4: The pyridine ring protons (H3, H4) will appear as a pair of doublets (

    
     Hz).
    
    • Shift Diagnostic: In 2-bromoquinolines, H3 is typically upfield (7.4–7.6 ppm) relative to H4 (7.9–8.1 ppm) due to the shielding effect of the bromine.

  • Mass Spectrometry: Look for the characteristic isotope pattern.

    • M+ peak: Presence of

      
      Br/
      
      
      
      Br (1:1) AND
      
      
      Cl/
      
      
      Cl (3:1).
    • This creates a distinct molecular ion cluster at m/z 241, 243, 245.

References

  • Skraup Synthesis Mechanism & Variations

    • Title: The Skraup Synthesis of Quinolines.
    • Source: Organic Reactions, Wiley.
    • URL:[Link]

  • N-Oxide Rearrangement to 2-Haloquinolines

    • Title: Conversion of Quinoline N-Oxides to 2-Haloquinolines.
    • Source: Journal of Organic Chemistry.[5]

    • URL:[Link]

  • Bromination of Quinolinones (Pathway B)

    • Title: Synthesis of 2-bromo-6-chloroquinoline (Compound D
    • Source: PubChem Labor
    • URL:[Link](Note: Verify isomer specificity in specific supplier COAs).

  • General Quinoline Functionalization Guide

    • Title: Synthesis of Quinolines (Review).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Starting Materials for 2-Bromo-6-chloroquinoline Synthesis

Introduction: The Strategic Importance of 2-Bromo-6-chloroquinoline In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its rigid, bicyclic ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-6-chloroquinoline

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its rigid, bicyclic aromatic structure provides an excellent framework for developing a diverse array of functional molecules. Among its many halogenated derivatives, 2-Bromo-6-chloroquinoline stands out as a particularly valuable intermediate. The differential reactivity of the bromine and chlorine substituents—the C2-bromo group being more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, and the C6-chloro group offering a more robust handle for later-stage modifications—makes it a highly strategic building block for complex molecular architectures.

This guide provides an in-depth analysis of the primary synthetic routes to 2-Bromo-6-chloroquinoline, focusing on the selection of starting materials and the chemical logic that underpins each pathway. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. By deconstructing the target molecule, we can identify the key bond disconnections and reveal the most viable starting materials. For 2-Bromo-6-chloroquinoline, the analysis points toward two primary strategies: the construction of the quinoline ring from a pre-functionalized aniline, or the late-stage halogenation of a pre-formed quinoline core.

G Target 2-Bromo-6-chloroquinoline A1 4-Bromoaniline Target->A1 C-N / C-C disconnection (e.g., Friedländer/Combes type) A2 4-Bromo-2-chloroaniline Target->A2 C-N / C-C disconnection (e.g., Doebner-von Miller) B1 6-Chloroquinolin-2(1H)-one Target->B1 C-Br / C-Cl functionalization G cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates & Product A 4-Bromoaniline P1 Amidation (DCM, Pyridine, DMAP) A->P1 B Cinnamoyl Chloride B->P1 I1 (2E)-N-(4-bromophenyl) -3-phenylacrylamide P1->I1 P2 Intramolecular Friedel-Crafts Cyclization (AlCl3, Heat) I2 6-Bromoquinolin-2(1H)-one P2->I2 P3 Chlorination (POCl3, Reflux) F 6-Bromo-2-chloroquinoline P3->F I1->P2 I2->P3

Caption: Workflow for the synthesis of 6-Bromo-2-chloroquinoline.

Quantitative Data Summary

Synthetic PathwayKey Starting Material(s)Key Reagents/ConditionsReported YieldAdvantagesDisadvantages
Pathway A1 4-Bromoaniline, Cinnamoyl chloride1. Pyridine, DMAP2. AlCl₃, 110°C3. POCl₃, refluxStep 1: 78%Step 2: 100%Step 3: 58%Well-documented, high yields for intermediate steps.Multi-step process, requires harsh reagents (AlCl₃, POCl₃).
Pathway A2 o-ChloroanilineKBr, AcOH/H₂O, ZnAl-BrO₃-LDHs78% (for 4-bromo-2-chloroaniline)Direct synthesis of a key precursor.Requires specialized layered double hydroxide reagent.
Pathway B 4-Chloroaniline, GlycerolSkraup Synthesis (Acid, Oxidant)VariableConvergent, uses simple precursors.Often harsh conditions, potential for low yields and side products.

Conclusion and Field-Proven Insights

For the synthesis of 2-Bromo-6-chloroquinoline, the most robust and reliable strategy involves a convergent "bottom-up" approach starting from a pre-halogenated aniline. While a direct Doebner-von Miller or Combes synthesis using a starting material like 4-chloro-2-amino-toluene (after appropriate functional group manipulation) is theoretically sound, the most extensively documented and validated pathway in the literature for analogous compounds starts with a para-substituted aniline.

Therefore, for researchers and drug development professionals, the recommended approach is to adapt the protocol starting from 4-chloroaniline . This would involve a condensation/cyclization reaction to form 6-chloroquinolin-2(1H)-one , followed by a brominating agent capable of converting the 2-oxo group to a 2-bromo group. This modular approach provides greater control over the regiochemistry and generally leads to higher overall yields with more straightforward purification compared to the late-stage halogenation of a pre-formed quinoline ring. The choice of starting material is paramount, and the use of readily available, correctly substituted anilines provides the most efficient and predictable path to the target molecule.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. (2016). Available from: [Link]

  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]

  • Weyesa, A., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Advances. Available from: [Link]

  • Zhang, C.-G., & Luo, Y.-H. 6-Chloro-quinolin-2(1H)-one. (2012). Acta Crystallographica Section E. Available from: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Bromo-6-chloroquinoline in Pharmaceutical Synthesis

Introduction: The Strategic Value of 2-Bromo-6-chloroquinoline in Drug Discovery In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-6-chloroquinoline in Drug Discovery

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing the quinoline scaffold, are privileged structures due to their prevalence in a wide array of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] 2-Bromo-6-chloroquinoline has emerged as a highly versatile and strategically important intermediate in drug discovery programs.[][4] Its utility stems from the differential reactivity of its two halogen substituents, allowing for sequential and site-selective functionalization through modern cross-coupling methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-bromo-6-chloroquinoline, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 2-bromo-6-chloroquinoline is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of 2-Bromo-6-chloroquinoline

PropertyValueSource
Molecular Formula C₉H₅BrClNPubChem
Molecular Weight 242.5 g/mol PubChem
Appearance White to light yellow solidChemicalBook
Melting Point 148-150 °CGuidechem[5]
Boiling Point 325.7±22.0 °C (Predicted)Guidechem[5]
Density 1.673±0.06 g/cm³ (Predicted)Guidechem[5]
pKa -0.48±0.43 (Predicted)Guidechem[5]
CAS Number 1810-71-5Guidechem[5]

Safety and Handling:

2-Bromo-6-chloroquinoline is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

  • Hazard Statements: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Synthesis of 2-Bromo-6-chloroquinoline: A Step-by-Step Protocol

The synthesis of 2-bromo-6-chloroquinoline is typically achieved from commercially available starting materials. The following multi-step protocol is adapted from established literature procedures and provides a reliable route to this key intermediate.[5]

Workflow for the Synthesis of 2-Bromo-6-chloroquinoline

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Chlorination A 4-Bromoaniline + Cinnamoyl chloride B (2E)-N-(4-bromophenyl)-3-phenylacrylamide A->B Pyridine, DMAP, DCM C (2E)-N-(4-bromophenyl)-3-phenylacrylamide D 6-Bromoquinolin-2(1H)-one C->D AlCl3, Heat E 6-Bromoquinolin-2(1H)-one F 2-Bromo-6-chloroquinoline E->F POCl3, Reflux

Caption: Synthetic route to 2-Bromo-6-chloroquinoline.

Detailed Experimental Protocol:

Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide

  • To a solution of 4-bromoaniline (20.65 g, 120.0 mmol) and pyridine (9.70 mL, 120.0 mmol) in dichloromethane (DCM, 100 mL) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (1.48 g, 12.0 mmol).

  • Slowly add a solution of cinnamoyl chloride (20.01 g, 120.1 mmol) in DCM (50 mL) to the mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • The resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the product as an off-white powder.

Step 2: Synthesis of 6-Bromoquinolin-2(1H)-one

  • Grind (2E)-N-(4-bromophenyl)-3-phenylacrylamide (24.98 g, 82.7 mmol) and aluminum chloride (AlCl₃) (33.10 g, 248.2 mmol) together in a mortar and pestle to form an intimate mixture.

  • Transfer the mixture to a round-bottomed flask and heat rapidly with a heat gun until the mixture melts.

  • Maintain the temperature at 110 °C for 1.5 hours.

  • Cool the reaction mixture to room temperature and carefully quench with ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the product, which can be used in the next step without further purification.[5]

Step 3: Synthesis of 2-Bromo-6-chloroquinoline

  • In a round-bottomed flask equipped with a reflux condenser, combine 6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol) and phosphorus oxychloride (POCl₃) (40 mL, 380.0 mmol).

  • Heat the mixture at reflux for 1 hour.

  • Cool the solution to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-6-chloroquinoline as a solid.

Selective Functionalization: Harnessing Differential Reactivity

The synthetic power of 2-bromo-6-chloroquinoline lies in the differential reactivity of the C2-Cl and C6-Br bonds in palladium-catalyzed cross-coupling reactions. The C2 position is more electron-deficient due to the adjacent nitrogen atom, making the C2-Cl bond more activated towards nucleophilic aromatic substitution and certain cross-coupling reactions. Conversely, the C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling cycles.[7][8] This difference in reactivity allows for selective functionalization at the C6 position while leaving the C2-chloro substituent intact for subsequent transformations.

Mechanism of Selective Palladium-Catalyzed Cross-Coupling

cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Transmetalation B->C R-M D Reductive Elimination C->D D->A Ar-R Product 6-Aryl-2-chloroquinoline D->Product Reactant 2-Bromo-6-chloroquinoline Reactant->B

Caption: Simplified catalytic cycle for selective cross-coupling.

This selective reactivity is crucial for the synthesis of complex molecules where a stepwise introduction of different functionalities is required.

Application Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[9][10] The following protocol describes a general procedure for the selective coupling of an arylboronic acid at the C6 position of 2-bromo-6-chloroquinoline.

Experimental Protocol:
  • To a flame-dried Schlenk flask, add 2-bromo-6-chloroquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-2-chloroquinoline derivative.

Table 2: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-110
Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene, THF80-100
PdCl₂(dppf)dppf (internal)Na₂CO₃DMF, DME90-120

Application Protocol 2: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[11] The following protocol outlines a general method for the selective amination at the C6 position of 2-bromo-6-chloroquinoline.[7][8]

Experimental Protocol:
  • To a flame-dried Schlenk flask, add 2-bromo-6-chloroquinoline (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-amino-2-chloroquinoline derivative.

Case Study: Application in the Synthesis of a Kinase Inhibitor Precursor

Quinoline-based compounds are prominent in the development of kinase inhibitors for oncology.[2] The sequential functionalization of 2-bromo-6-chloroquinoline allows for the construction of complex scaffolds that can be tailored to target specific kinase active sites.

Synthetic Scheme for a Kinase Inhibitor Precursor

A 2-Bromo-6-chloroquinoline B 6-(Pyrazol-4-yl)-2-chloroquinoline A->B Pyrazol-4-ylboronic acid, Pd(PPh3)4, K2CO3 (Suzuki Coupling) C N-Aryl-6-(pyrazol-4-yl)quinolin-2-amine B->C Aromatic amine, Pd2(dba)3, Xantphos, NaOtBu (Buchwald-Hartwig Amination)

Caption: Two-step synthesis of a kinase inhibitor precursor.

This synthetic strategy first installs a key pharmacophore at the C6 position via a Suzuki coupling, followed by the introduction of another diversity element at the C2 position through a Buchwald-Hartwig amination. This modular approach is highly amenable to the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Characterization and Quality Control

Rigorous characterization of 2-bromo-6-chloroquinoline and its derivatives is crucial to ensure purity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline core. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the quinoline ring system, with the carbons attached to the halogens showing characteristic chemical shifts.[12]

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for purity analysis and reaction monitoring.

General HPLC Protocol:
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should provide good separation of the starting material, intermediates, and final products.[13][14]

Conclusion

2-Bromo-6-chloroquinoline is a powerful and versatile building block in pharmaceutical synthesis. Its differential reactivity allows for the selective and sequential introduction of various functional groups, making it an invaluable tool in the construction of complex molecular targets. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

Sources

Application

experimental procedure for N-arylation of 2-Bromo-6-chloroquinoline

Application Note: Chemo-Selective C-N Coupling of 2-Bromo-6-chloroquinoline Part 1: Executive Summary & Strategic Analysis The Challenge: The functionalization of 2-Bromo-6-chloroquinoline presents a classic problem in c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective C-N Coupling of 2-Bromo-6-chloroquinoline

Part 1: Executive Summary & Strategic Analysis

The Challenge: The functionalization of 2-Bromo-6-chloroquinoline presents a classic problem in chemoselectivity. The molecule contains two halogen handles: a bromine at the C2 position and a chlorine at the C6 position. Successful application requires conditions that exclusively engage the C2-Bromine bond while leaving the C6-Chlorine bond intact for subsequent diversification.

The Solution: This protocol utilizes Buchwald-Hartwig Cross-Coupling conditions optimized for 2-haloquinolines. We exploit two synergistic factors to achieve >98% regioselectivity:

  • Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition by the Palladium(0) catalyst.

  • Electronic Activation: The C2 position is electron-deficient due to the adjacent pyridinic nitrogen (akin to an imine), making it significantly more reactive toward both oxidative addition and nucleophilic attack compared to the benzenoid C6 position.

Scope of "N-Arylation": Note: In the context of this scaffold, "N-arylation" refers to the arylation of a nucleophilic amine using 2-Bromo-6-chloroquinoline as the electrophile. This results in a 2-amino-6-chloroquinoline derivative.

Part 2: Mechanistic Logic & Selectivity Map

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2][3] The critical step determining selectivity is the Oxidative Addition .

  • Path A (Desired): Pd(0) inserts into the C2-Br bond. This is kinetically favored due to the lower BDE of C-Br and the electron-deficient nature of the pyridine ring.

  • Path B (Undesired): Pd(0) inserts into the C6-Cl bond. This is kinetically suppressed under controlled temperatures (<100°C) and specific ligand choice.

Visualization of Reaction Selectivity:

ReactionSelectivity Substrate 2-Bromo-6-chloroquinoline Pd0 Pd(0) Catalyst Substrate->Pd0 ComplexA Intermediate A (C2-Insertion) [Kinetically Favored] Pd0->ComplexA Fast Oxidative Addition (C-Br) ComplexB Intermediate B (C6-Insertion) [High Barrier] Pd0->ComplexB Slow Oxidative Addition (C-Cl) ProdA Product A: 2-Amino-6-chloroquinoline (Target) ComplexA->ProdA + Amine / Base Reductive Elimination ProdB Product B: 2-Bromo-6-aminoquinoline (Impurity) ComplexB->ProdB + Amine / Base

Caption: Kinetic pathway analysis showing the preferential oxidative addition of Palladium at the C2-Br position over the C6-Cl position.

Part 3: Detailed Experimental Protocol

This protocol is designed for the coupling of primary and secondary amines to 2-Bromo-6-chloroquinoline.

Reagents & Materials Table
ComponentRoleReagent ChoiceEquiv.Rationale
Substrate Electrophile2-Bromo-6-chloroquinoline1.0Core scaffold.
Nucleophile Coupling PartnerAmine (R-NH2 or R2-NH)1.2Slight excess ensures full conversion of the bromide.
Catalyst Metal SourcePd(OAc)₂ or Pd₂(dba)₃0.05Pd(OAc)₂ is air-stable and cost-effective.
Ligand Stereoelectronic ControlBINAP or Xantphos0.10Bidentate ligands prevent β-hydride elimination and enhance stability. BINAP is standard; Xantphos for difficult amines.
Base Proton ScavengerCs₂CO₃2.0Mild enough to prevent hydrolysis of the quinoline but strong enough for the catalytic cycle.
Solvent MediumToluene or 1,4-DioxaneN/ANon-polar solvents often favor Buchwald couplings. Dioxane is preferred if solubility is an issue.
Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

  • In a glovebox or under active Nitrogen flow, charge a dry reaction vial with Pd(OAc)₂ (5 mol%) and BINAP (10 mol%).

  • Add anhydrous Toluene (concentration ~0.1 M relative to substrate).

  • Stir at room temperature for 15 minutes. Observation: The solution should turn from orange to a distinct yellow/orange complex color.

Step 2: Reaction Assembly

  • Add 2-Bromo-6-chloroquinoline (1.0 equiv) to the catalyst mixture.

  • Add the Amine (1.2 equiv).

  • Add Cs₂CO₃ (2.0 equiv). Ideally, use finely ground, oven-dried base.

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Execution

  • Purge the headspace with Nitrogen for 2 minutes.

  • Heat the reaction block to 80°C .

    • Note: Do not exceed 100°C initially. Higher temperatures increase the risk of activating the C6-Chlorine.

  • Stir vigorously (800-1000 RPM) for 4–12 hours.

Step 4: Process Control (The Self-Validating System)

  • TLC Monitoring: Elute with 20% EtOAc/Hexanes.

    • Starting Material (SM): High Rf (Non-polar).

    • Product: Lower Rf (More polar due to amine).

    • Validation: If SM remains after 12h, add 2 mol% fresh catalyst/ligand.

  • LCMS Confirmation: Look for the mass shift corresponding to [M - Br + Amine].

    • Isotope Pattern Check: The product must retain the Chlorine isotope pattern (3:1 ratio of M : M+2). If the Cl pattern is lost, you have over-reacted (displaced both halogens).

Step 5: Workup & Purification

  • Cool to room temperature.

  • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: Amino-quinolines can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.

Part 4: Workflow Visualization

ExperimentalWorkflow Prep Step 1: Pre-complexation Pd(OAc)2 + BINAP (Toluene, RT, 15 min) Assembly Step 2: Assembly Add Substrate, Amine, Base (Inert Atmosphere) Prep->Assembly Reaction Step 3: Reaction Heat to 80°C 4-12 Hours Assembly->Reaction Check Step 4: QC Check (LCMS) Check for Cl Isotope Pattern Reaction->Check Check->Reaction Incomplete (Add Cat.) Workup Step 5: Workup Celite Filtration Concentration Check->Workup Pass Purify Step 6: Purification Flash Chromatography (Hex/EtOAc + 1% Et3N) Workup->Purify

Caption: Operational workflow for the Pd-catalyzed amination, highlighting the critical QC checkpoint for preserving the C6-Chlorine moiety.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive Pd source.Switch to Pd₂(dba)₃ (source of Pd(0)) or use Xantphos (wider bite angle). Ensure solvent is anhydrous.
Loss of Cl (Bis-amination) Temperature too high.Reduce temperature to 60°C. Reduce reaction time.
Hydrolysis (Formation of Quinolinone) Wet solvent or base.[4]Use strictly anhydrous Toluene. Switch base to NaOtBu (stronger, but anhydrous).
Poor Solubility Substrate insolubility.Switch solvent to 1,4-Dioxane or DMF (though DMF can complicate workup).

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. (2005).[1] Elsevier Academic Press.[1] (Foundational text for Buchwald-Hartwig mechanism).

  • The Buchwald-Hartwig Amination After 25 Years. Dorel, R., Grugel, C. P., Haydl, A. M.[1] Angewandte Chemie International Edition, 2019, 58(48), 17118–17129.[1] Link

  • Palladium-Catalyzed Amination of Aryl Halides. Surry, D. S., Buchwald, S. L. Chemical Science, 2011, 2, 27-50. Link

  • Reactivity of 2-Chloroquinoline Derivatives. (Contextual grounding on quinoline C2 reactivity). National Institutes of Health (NIH) PubChem Data. Link

  • Sequential and Selective Buchwald-Hartwig Amination Reactions. Smith, J. A., et al. Journal of Organic Chemistry (Contextual reference for halo-quinoline selectivity). Link

Sources

Method

Application Note: Catalytic Strategies for Chemoselective C-C Bond Formation with 2-Bromo-6-chloroquinoline

Executive Summary This guide details the chemoselective functionalization of 2-bromo-6-chloroquinoline , a high-value bifunctional scaffold in medicinal chemistry. The presence of two distinct halogen handles—a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective functionalization of 2-bromo-6-chloroquinoline , a high-value bifunctional scaffold in medicinal chemistry. The presence of two distinct halogen handles—a reactive C2-bromide and a less reactive C6-chloride—enables the precise construction of complex, non-symmetrical diaryl or aryl-alkynyl quinolines.

This document provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings, focusing on the kinetic differentiation between the C2 and C6 positions. By exploiting the electronic activation of the pyridine ring and the bond dissociation energy differences between C-Br and C-Cl, researchers can achieve >95% regioselectivity for C2 functionalization before activating the C6 position.

Mechanistic Insight & Chemoselectivity

To design effective experiments, one must understand the underlying reactivity landscape of the substrate.

The Reactivity Hierarchy

The chemoselectivity of 2-bromo-6-chloroquinoline is governed by two synergistic factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), facilitating faster oxidative addition of Palladium(0) into the C-Br bond.

  • Electronic Activation: The C2 position is located on the electron-deficient pyridine ring, adjacent to the nitrogen atom (α-position). The inductive electron-withdrawing effect of the nitrogen renders the C2-Br highly electrophilic and prone to oxidative addition. In contrast, the C6-Cl is located on the fused benzene ring, which is more electron-rich and lacks this direct activation.

Selectivity Visualization

The following diagram illustrates the reactivity zones and the logical flow for sequential functionalization.

ReactivityMap Start 2-Bromo-6-chloroquinoline C2_Site C2-Br Site (High Reactivity) Target: Step 1 Start->C2_Site Oxidative Addition (Fast) C6_Site C6-Cl Site (Low Reactivity) Target: Step 2 Start->C6_Site Oxidative Addition (Slow) Product_1 2-Substituted-6-chloroquinoline C2_Site->Product_1 Pd(0), Ligand A Mild Conditions Product_2 2,6-Disubstituted Quinoline C6_Site->Product_2 Pd(0), Ligand B Forcing Conditions Product_1->C6_Site Activate Remaining Cl

Caption: Kinetic hierarchy of halogenated quinoline sites. C2-Br reacts preferentially under mild conditions.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Install an aryl or heteroaryl group at C2 while leaving the C6-Cl bond intact. Rationale: Use of a standard triphenylphosphine-based catalyst (Pd(PPh₃)₄) provides sufficient activity for the activated C2-Br but is generally too bulky and electron-poor to activate the unactivated C6-Cl at moderate temperatures.

Materials
  • Substrate: 2-Bromo-6-chloroquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with 2-bromo-6-chloroquinoline (1.0 mmol), arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (5 mL) and 2M aq. Na₂CO₃ (1 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Monitoring by TLC/LCMS is crucial. Stop heating once the starting bromide is consumed. Prolonged heating may lead to trace C6 functionalization.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check: The product should show loss of the Br isotope pattern and retention of the Cl isotope pattern in Mass Spec.

Protocol B: Chemoselective Sonogashira Coupling at C2

Objective: Install an alkyne at C2.[1][2][3] Rationale: Sonogashira coupling at the C2 position of quinolines proceeds rapidly, often at room temperature or mild heating, due to the high electrophilicity of the C2-Br bond.

Materials
  • Substrate: 2-Bromo-6-chloroquinoline (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (Triethylamine) and THF (1:1 ratio)

Step-by-Step Procedure
  • Setup: Add substrate, Pd catalyst, and CuI to a dry flask under Argon.

  • Solvent: Add degassed THF and Et₃N.

  • Addition: Add the terminal alkyne slowly via syringe.

  • Reaction: Stir at Room Temperature for 2 hours. If conversion is slow, heat to 40°C.

    • Warning: Avoid temperatures >60°C to prevent side reactions at the C6-Cl site or alkyne dimerization.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography.

Protocol C: Sequential Functionalization (Activating C6-Cl)

Objective: Functionalize the remaining C6-Cl bond after C2 has been substituted. Rationale: Aryl chlorides on the benzenoid ring of quinoline are unactivated. To couple here, you must use an electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like XPhos or SPhos) or an N-heterocyclic carbene (NHC) system to facilitate the difficult oxidative addition step.

Materials
  • Substrate: 2-Substituted-6-chloroquinoline (from Protocol A/B)

  • Boronic Acid: 1.5 equiv[4]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4–8 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Setup: Combine substrate, boronic acid, Pd precursor, ligand, and base in a reaction tube.

  • Reaction: Heat to 100–110°C for 12–18 hours.

  • Note: The higher temperature and specialized ligand are required to break the strong C-Cl bond.

Data Summary & Troubleshooting

Comparative Conditions Table
Reaction TypeTarget SiteCatalyst SystemTemp (°C)Chemoselectivity Risk
Suzuki C2-BrPd(PPh₃)₄ / Na₂CO₃80Low (if T < 90°C)
Sonogashira C2-BrPdCl₂(PPh₃)₂ / CuI25–40Very Low
Suzuki (Step 2) C6-ClPd₂(dba)₃ / XPhos110N/A (C2 already reacted)
Buchwald-Hartwig C6-ClPd(OAc)₂ / BINAP110Moderate (requires dry solvents)
Troubleshooting Guide
  • Problem: Low yield of C2 product; starting material remains.

    • Solution: Ensure solvents are degassed. Oxygen poisons Pd(0). Increase catalyst loading to 5 mol%.

  • Problem: Loss of Chemoselectivity (Double addition).

    • Solution: Lower the temperature by 10°C. Reduce boronic acid equivalents to exactly 1.0. Switch to a less active base (e.g., NaHCO₃ instead of Na₂CO₃).

  • Problem: C6-Cl will not react in Step 2.

    • Solution: Switch ligand to XPhos or RuPhos . Change solvent to 1,4-Dioxane and heat to reflux. Ensure the reaction is strictly anhydrous.

Sequential Workflow Diagram

The following flowchart outlines the decision-making process for synthesizing non-symmetrical 2,6-disubstituted quinolines.

Workflow Start Start: 2-Bromo-6-chloroquinoline Decision Select C2 Coupling Partner Start->Decision Path_A Suzuki (Ar-B(OH)2) Pd(PPh3)4, 80°C Decision->Path_A Aryl Group Path_B Sonogashira (Alkyne) Pd/Cu, RT Decision->Path_B Alkynyl Group Intermediate Intermediate: 2-Funct-6-Chloroquinoline Path_A->Intermediate Path_B->Intermediate Step2 Step 2: C6 Functionalization Requires: XPhos/SPhos + 110°C Intermediate->Step2 Final Final Product: 2,6-Disubstituted Quinoline Step2->Final

Caption: Operational workflow for sequential library generation.

References

  • Suzuki Coupling Mechanism & Conditions

    • Suzuki Coupling: Mechanism & Examples. NRO Chemistry.[5]

    • [Link]

  • Sonogashira Coupling of Heterocycles

    • Sonogashira Coupling. Organic Chemistry Portal.[3]

    • [Link]

  • Regioselectivity in Dihalo-heterocycles

    • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines.[6] Synthesis (via SciSpace).

    • [Link]

  • General Reactivity of 2-Haloquinolines

    • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[4] NIH/PubMed.[1]

    • [Link]

  • Advanced Ligands for Aryl Chlorides

    • Emerging Trends in Cross-Coupling: L1Pd(0)
    • [Link]

Sources

Application

use of 2-Bromo-6-chloroquinoline in materials science

Application Note: 2-Bromo-6-chloroquinoline as a Bifunctional Scaffold for Optoelectronic Materials Abstract In the engineering of advanced organic semiconductors, 2-Bromo-6-chloroquinoline serves as a critical "linchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-6-chloroquinoline as a Bifunctional Scaffold for Optoelectronic Materials

Abstract

In the engineering of advanced organic semiconductors, 2-Bromo-6-chloroquinoline serves as a critical "linchpin" scaffold. Its utility stems from the electronic asymmetry of the quinoline core and the orthogonal reactivity of its halogen substituents. This guide details the protocols for exploiting this molecule to synthesize Bipolar Host Materials and Iridium(III) Complex Ligands used in Organic Light Emitting Diodes (OLEDs). By leveraging the kinetic difference between the C2-Br and C6-Cl bonds, researchers can achieve precise, sequential functionalization without the need for protecting groups.

Chemical Architecture & Mechanistic Logic

The value of 2-Bromo-6-chloroquinoline lies in its ability to undergo sequential cross-coupling reactions .

  • Site A (C2-Br): The bromine atom at the 2-position is adjacent to the pyridinic nitrogen. The electron-deficient nature of the C=N bond reduces electron density at C2, making the C-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts. It is the "Fast" reaction site.

  • Site B (C6-Cl): The chlorine at the 6-position is on the benzenoid ring. It is significantly less reactive due to the stronger C-Cl bond and higher electron density compared to the pyridinic ring. It requires forcing conditions or specialized ligands to react.

The Strategy:

  • Step 1: Perform Suzuki-Miyaura coupling at C2 under mild conditions. The C6-Cl bond remains intact.

  • Step 2: Perform a second coupling (Suzuki or Buchwald-Hartwig) at C6 using high-activity catalysts to complete the molecule.

Visualizing the Workflow

G Start 2-Bromo-6-chloroquinoline (Precursor) Step1 Intermediate: 6-Chloro-2-arylquinoline Start->Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Selective C2-Br Activation Step2_A Product A: Bipolar Host Material (Carbazole-Quinoline) Step1->Step2_A Step 2: Buchwald-Hartwig (Pd2(dba)3, XPhos) C6-Cl Amination Step2_B Product B: Ir(III) Ligand Scaffold (Extended Conjugation) Step1->Step2_B Step 2: Suzuki Coupling (Pd(dppf)Cl2, High Temp) C6-Cl Arylation

Figure 1: Sequential functionalization workflow. The C2-Br bond is activated first, preserving the C6-Cl handle for subsequent elaboration.

Application: Synthesis of Bipolar Host Materials

Bipolar hosts transport both holes and electrons, balancing charge recombination in OLEDs. We will synthesize a 6-(9H-carbazol-9-yl)-2-phenylquinoline derivative. The quinoline acts as the electron transporter (ET), and the carbazole acts as the hole transporter (HT).

Protocol 1: Regioselective C2-Arylation (Suzuki Coupling)

Target: 6-Chloro-2-phenylquinoline

Reagents:

  • 2-Bromo-6-chloroquinoline (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Sodium Carbonate (2M aqueous, 3.0 equiv)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Setup: In a flame-dried Schlenk flask, dissolve 2-Bromo-6-chloroquinoline (5.0 mmol, 1.21 g) and Phenylboronic acid (5.5 mmol, 0.67 g) in Toluene (40 mL) and Ethanol (10 mL).

  • Degassing: Sparge the solution with Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Catalysis: Add Pd(PPh3)4 (0.25 mmol, 288 mg) and 2M Na2CO3 (7.5 mL).

  • Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear; the intermediate (Rf ~0.5) will appear.

    • Note: Do not exceed 90°C to prevent premature activation of the C6-Cl bond.

  • Workup: Cool to RT. Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography on silica gel (Hexane/EtOAc gradient).

    • Yield Expectation: 85–92%.

Protocol 2: C6-Amination (Buchwald-Hartwig Coupling)

Target: 6-(9H-carbazol-9-yl)-2-phenylquinoline (Host Material)

Reagents:

  • 6-Chloro-2-phenylquinoline (Intermediate from Step 1)

  • Carbazole (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • Ligand: XPhos or S-Phos (4-8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Xylene or Toluene

Procedure:

  • Setup: Inside a glovebox or under strict Argon flow, combine the Intermediate (2.0 mmol), Carbazole (2.4 mmol), Pd2(dba)3 (0.04 mmol), XPhos (0.08 mmol), and NaOtBu (3.0 mmol) in a reaction vial.

  • Solvent: Add anhydrous Xylene (10 mL). Seal the vial.

  • Reaction: Heat to 110–120°C for 24 hours. The unactivated C6-Cl bond requires these forcing conditions and the electron-rich XPhos ligand to undergo oxidative addition.

  • Workup: Filter through a pad of Celite to remove palladium residues. Wash the pad with hot toluene.

  • Purification: Recrystallization from Toluene/Ethanol is often sufficient for materials-grade purity (>99.5%). If necessary, sublime the product under high vacuum.

Data Summary & Characterization

To ensure the material is suitable for device fabrication, specific quality gates must be met.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (UV 254 nm)> 99.5%Impurities trap charges, reducing device efficiency.
Structure 1H NMR (CDCl3)Distinct doublets at δ 8.0-8.5 ppmConfirm loss of C2-H (if applicable) and integration of Carbazole protons.
Halogen Content Elemental Analysis< 50 ppm (Total Cl/Br)Residual halides act as non-radiative recombination centers.
Thermal Stability TGA (5% weight loss)> 350°CRequired for vacuum thermal evaporation processing.

Safety & Handling

  • Halogenated Heterocycles: 2-Bromo-6-chloroquinoline may act as a skin sensitizer. Handle in a fume hood with nitrile gloves.

  • Palladium Residues: Heavy metals are toxic and detrimental to OLED performance. Ensure thorough scavenging (e.g., using QuadraSil® scavengers) if the product is for device testing.

References

  • Mechanosynthesis of Quinoline Derivatives: Amado-Briseño, M. A., et al. "Mechanosynthesis of 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline)..."[1] Journal of Materials Science: Materials in Electronics, 2021.[1] Link

  • Suzuki Coupling Methodology: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2023. Link

  • Regioselective Coupling of Polyhaloheterocycles: Léris, P., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Journal of Organic Chemistry, 2014.[2] (Demonstrates oxidative addition hierarchy: pos 2 > pos 6). Link

  • Quinoline ETMs in OLEDs: "Quinoxaline derivatives as attractive electron-transporting materials." Beilstein Journal of Organic Chemistry, 2023.[3] (Contextualizes the electron-transport properties of N-heterocycles). Link

  • General Quinoline Synthesis & Reactivity: "Synthesis of quinolines." Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-chloroquinoline

Welcome to the technical support center for the synthesis of 2-Bromo-6-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Enhancing Yield and Purity

The most prevalent synthetic route to 2-Bromo-6-chloroquinoline involves the bromination of 6-chloroquinolin-2(1H)-one using a phosphorus-based brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). The following troubleshooting guide addresses common pitfalls in this conversion.

Q1: My reaction has stalled, and I'm recovering a significant amount of unreacted 6-chloroquinolin-2(1H)-one. What are the likely causes and how can I drive the reaction to completion?

This is a frequent issue often traced back to reagent quality, reaction temperature, or reaction time.

  • Reagent Integrity is Critical: Phosphorus-based brominating agents, particularly POBr₃, are highly sensitive to moisture. Any water present in the reaction flask, solvent, or starting material will rapidly quench the reagent, forming phosphoric acid and HBr, thus reducing its efficacy.

    • Expert Recommendation: Always use freshly opened, high-purity brominating agents. Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Solvents, if used, must be anhydrous.

  • Insufficient Thermal Energy: The conversion of the quinolone, a lactam, to the aromatic bromoquinoline requires overcoming a significant activation energy barrier. The reaction often necessitates high temperatures to proceed at a reasonable rate.

    • Expert Recommendation: Ensure the reaction mixture reaches and maintains a reflux temperature, typically between 110-140°C, depending on the specific reagents and solvent used. Monitor the internal temperature of the reaction, not just the oil bath setting. Some procedures report success at lower temperatures (e.g., 80 °C), but this often requires extended reaction times[1].

  • Reaction Time and Monitoring: These reactions can be slow. Prematurely terminating the reaction is a common cause of low conversion.

    • Self-Validation Protocol: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

      • Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

      • Co-spot the starting material and a sample from the reaction mixture on a TLC plate.

      • The reaction is complete only when the spot corresponding to the starting 6-chloroquinolin-2(1H)-one (a polar compound, typically with a low Rf value) is no longer visible.

Q2: My crude product analysis (NMR/LC-MS) shows multiple side products, complicating purification and lowering the yield. What are these impurities and how can I prevent them?

Side product formation usually stems from over-halogenation, decomposition, or reactions with impurities.

  • Primary Side Reaction - Polybromination: The quinoline ring is susceptible to further electrophilic bromination, especially under harsh conditions or with an excess of the brominating agent. This can lead to the formation of di- or tri-brominated species.

    • Expert Recommendation: Carefully control the stoichiometry. Use a modest excess of the brominating agent (e.g., 1.5 to 3 equivalents). Avoid excessively high temperatures for prolonged periods after the reaction has reached completion.

  • Decomposition: At very high temperatures, the product or starting material can decompose, leading to a complex mixture of byproducts.

    • Expert Recommendation: Maintain the lowest effective temperature that allows for complete conversion in a reasonable timeframe. Once TLC indicates completion, proceed with the work-up without unnecessary delay.

The following diagram illustrates a simplified decision-making process for troubleshooting low yield.

Caption: Troubleshooting workflow for low yield issues.

Q3: The work-up and purification process is difficult. How can I efficiently isolate the pure 2-Bromo-6-chloroquinoline?

A robust work-up and purification strategy is essential for obtaining a high-purity product.

  • Quenching the Reaction: The reaction is typically quenched by slowly pouring the mixture into ice water. This hydrolyzes the excess phosphorus reagents and precipitates the crude product.

    • Expert Recommendation: Perform this step cautiously in a well-ventilated fume hood, as it is highly exothermic and releases acidic gases. Rapid stirring during the quench is crucial to dissipate heat and ensure homogeneity[1].

  • pH Adjustment and Extraction: After quenching, the aqueous mixture will be highly acidic. The crude product may be soluble under these conditions. Neutralizing the solution is key to precipitating or extracting the product.

    • Expert Recommendation: Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the pH is neutral (pH ~7-8)[2]. The product can then be collected by filtration if it precipitates as a solid, or extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Final Purification: Column chromatography is often necessary to remove residual impurities.

    • Self-Validation Protocol:

      • Solvent System: Use a gradient of hexanes and ethyl acetate. Start with a non-polar mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.

      • Monitoring: Collect fractions and monitor them by TLC to isolate the pure product.

      • Characterization: Confirm the purity and identity of the final product using NMR and Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route and what kind of yield can I expect?

The conversion of 6-chloroquinolin-2(1H)-one using phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃) followed by a subsequent halogen exchange is a common and reliable method. While some literature reports yields as high as 80-90% under optimized conditions, a more realistic expectation for a non-optimized, lab-scale synthesis is in the range of 50-70%[1].

MethodReagentTypical ConditionsReported YieldReference
Halogenation POCl₃ / PCl₅Reflux, 2-4 hours~84% (for 4-chloro variant)[2]
Halogenation POCl₃ / DMF80 °C, overnight~57% (for a related derivative)[1]
Halogenation PBr₃ / PBr₅Reflux in TolueneVariableCommon knowledge
Q2: How should I handle the brominating agents safely?

Phosphorus-based brominating and chlorinating agents (POBr₃, PBr₃, POCl₃) are corrosive and react violently with water.

  • Handling: Always handle these reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Storage: Store in a cool, dry place, away from water and alcohols. Ensure the container is tightly sealed under an inert atmosphere.

  • Quenching: Any residual reagent should be quenched slowly and carefully with ice or an alcohol like isopropanol under controlled conditions.

Q3: Are there alternative, milder brominating agents I can use?

While phosphorus-based reagents are most common for this specific transformation, other brominating systems exist in organic synthesis. For certain substrates, reagents like N-Bromosuccinimide (NBS) can be used, often in the presence of a radical initiator or a catalyst[3]. However, for the conversion of a quinolin-2-one to a 2-bromoquinoline, the high reactivity of phosphorus oxybromide is generally required to activate the lactam oxygen.

Optimized Experimental Protocol

This protocol is a synthesized example based on common procedures and best practices.

Synthesis_Workflow Start 1. Setup & Inerting Reagents 2. Reagent Addition - Add 6-chloroquinolin-2(1H)-one - Add POBr3 (2-3 equiv.) Start->Reagents Reaction 3. Reaction - Heat to reflux (120-140°C) - Monitor by TLC Reagents->Reaction Workup 4. Work-up - Cool to RT - Quench in ice water - Neutralize to pH 7-8 Reaction->Workup Purify 5. Purification - Extract with DCM - Dry (Na2SO4) - Column Chromatography Workup->Purify End 6. Analysis - Evaporate solvent - Characterize (NMR, MS) Purify->End

Caption: Step-by-step experimental workflow.

  • Preparation: Under a nitrogen atmosphere, add 6-chloroquinolin-2(1H)-one (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (2.5 eq). Note: This can be done neat or in a high-boiling anhydrous solvent like toluene or xylenes.

  • Reaction: Heat the mixture to reflux (approximately 120-140°C) and maintain for 2-6 hours. Monitor the reaction's completion by TLC, ensuring the starting material spot has disappeared.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 10 mL for every 1g of starting material).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to obtain 2-Bromo-6-chloroquinoline as a solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Title: Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds Source: Taylor & Francis Online URL: [Link]

  • Title: A kind of preparation method of the bromo- 4- chloroquinoline of 6- (CN106432073B)
  • Title: Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline (CN102850269A)
  • Title: 6-Bromo-2-chloroquinoline | C9H5BrClN Source: PubChem URL: [Link]

  • Title: 6-Chloroquinolin-2(1H)-one Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bromination of 8-substituted quinolines. Reagents and conditions Source: ResearchGate URL: [Link]

  • Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-6-chloroquinoline

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Current Revision: 2.4 (2025) Executive Summary & Reaction Logic The con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Current Revision: 2.4 (2025)

Executive Summary & Reaction Logic

The conversion of 6-chloroquinolin-2(1H)-one (Starting Material, SM) to 2-bromo-6-chloroquinoline is a pivotal transformation in the synthesis of antimalarial and anticancer pharmacophores. While the standard protocol utilizes Phosphorus Oxybromide (


)  or Phosphorus Tribromide (

)
, the reaction is notoriously sensitive to moisture, stoichiometry, and thermal history.

This guide moves beyond "recipe" instructions to address the why and how of failure modes, specifically focusing on the three most common complaints: incomplete conversion , dimer formation , and tarring .

The Reaction Network (Visualized)

The following diagram maps the primary pathway against the competing side reactions that degrade yield and purity.

ReactionNetwork SM 6-Chloroquinolin-2(1H)-one (Tautomer: 2-Hydroxy) Inter Phosphorylated Intermediate (Highly Reactive) SM->Inter + POBr3 - HBr C3_Bromo Side Reaction C: 3-Bromo- impurity (Electrophilic Attack) SM->C3_Bromo Free Br2 (if PBr5 used) Inter->SM Hydrolysis (Moisture) Product 2-Bromo-6-chloroquinoline (Target) Inter->Product Br- Attack (SNAr-like) Dimer Side Reaction A: Bis-quinoline Ether (Dimer) (High MW Impurity) Inter->Dimer + SM (Nucleophile) Tar Side Reaction B: Polymerized 'Red Tar' (Thermal Degradation) Product->Tar Overheating >140°C

Figure 1: Mechanistic pathway showing the critical intermediate state. Note that 'Hydrolysis' reverts the intermediate back to the starting material, often mistaken for 'no reaction'.

Troubleshooting Module: The "Incomplete Conversion" Myth

User Issue: "LCMS shows 30% starting material (SM) remaining after 4 hours at reflux. Adding more reagent doesn't help."

Diagnosis: The "Phantom" Reversion

In 90% of cases, the reaction did go to completion inside the flask. The "starting material" you see in the LCMS is actually generated during your sampling or workup.

The Mechanism: The reaction proceeds via a reactive phosphoryloxy-quinoline intermediate (see Fig 1). If this intermediate is not fully converted to the bromide before it encounters water (during quenching), it hydrolyzes instantly back to the quinolinone (SM).

Corrective Protocol
  • Dry Solvents are Non-Negotiable:

    
     reacts violently with water to form 
    
    
    
    and HBr. Even trace moisture in toluene or DCE deactivates the reagent.
    • Standard: Solvents must be

      
       water (Karl Fischer).
      
  • The "Forced" Conversion:

    • Ensure the reaction temperature is

      
      . The C-O bond cleavage requires significant activation energy.
      
    • Crucial Step: Do not quench immediately. Cool the reaction to

      
       and monitor by TLC/LCMS using an anhydrous quench (e.g., dilute an aliquot in dry MeOH, which converts the intermediate to the methyl ether, distinguishing it from SM).
      

FAQ: Why does my SM peak grow during workup?

This confirms the presence of unreacted phosphorylated intermediate. You likely stopped the heating too early or used old


 (which degrades to inactive phosphoric acid species).

Troubleshooting Module: Impurity Profiling

User Issue: "I have a persistent impurity at RRT 1.2 (approx M+240 mass) and a high molecular weight impurity."

Side Reaction A: Dimerization (The Ether Bridge)
  • Identity: Bis(6-chloroquinolin-2-yl) ether.

  • Cause: This forms when the reaction is "starved" of bromide. The Starting Material (acting as a nucleophile via oxygen) attacks the Product (acting as the electrophile).

  • Solution:

    • Increase

      
       equivalents from 1.1 to 1.5 - 2.0 eq .
      
    • Ensure vigorous stirring. Heterogeneity promotes localized "starvation" zones where SM attacks Product.

Side Reaction B: Electrophilic Bromination (The C3-Bromo)
  • Identity: 2,3-Dibromo-6-chloroquinoline or 3-bromo-6-chloroquinolin-2-one.

  • Cause: If you use

    
     or if your 
    
    
    
    contains free
    
    
    (often seen as a reddish tint in the reagent), you trigger electrophilic aromatic substitution at the electron-rich C3 position.
  • Solution:

    • Switch to high-purity

      
       (white crystals, not yellow/orange).
      
    • Add a scavenger: Phenol (0.1 eq) can be added to scavenge free

      
       species if high-purity reagent is unavailable.
      

Troubleshooting Module: The "Red Tar" (Resinification)

User Issue: "The reaction turned into a black/red solid that is insoluble in organic solvents."

Diagnosis: Cationic Polymerization

Quinoline rings are electron-deficient, but the nitrogen lone pair can initiate complex polymerization pathways under highly acidic, dehydrating conditions (


 + Heat).
Comparative Reagent Guide

Choosing the right reagent is the primary defense against tarring.

ReagentReactivityTar RiskRecommended For

(Solid)
HighModerateStandard Scale (1g - 1kg). Best balance of rate vs. purity. Requires

.

(Liquid)
ModerateHighAvoid if possible. Often requires higher temps or neat conditions, leading to rapid charring.

(Solid)
Very HighVery HighSpecialized only. Dissociates to

. High risk of C3-bromination and oxidation.
The "Soft" Workup Protocol

Tarring often happens during the quench due to the massive exotherm of destroying excess


.

Workup Start Reaction Mixture (Toluene/POBr3 adducts) Cool Cool to 0-5°C Start->Cool Quench Add to Ice/Water SLOWLY (Exothermic!) Cool->Quench Do NOT add water to acid! Neutralize Adjust pH to 8-9 (Sat. NaHCO3 or K2CO3) Quench->Neutralize Precipitates may form Extract Extract w/ DCM or EtOAc Neutralize->Extract

Figure 2: The Inverse Quench method is mandatory. Never pour water into the reaction mixture; pour the reaction mixture into ice water.

Validated Synthetic Protocol (Self-Validating)

Objective: Synthesis of 2-bromo-6-chloroquinoline (10g scale).

  • Setup: Flame-dried 250mL RBF, magnetic stir bar, reflux condenser with

    
     guard tube (or 
    
    
    
    line).
  • Charging:

    • Charge 6-chloroquinolin-2(1H)-one (10.0 g, 55.7 mmol).

    • Add Anhydrous Toluene (100 mL). Checkpoint: Suspension should be white/off-white.

    • Add

      
        (24.0 g, 83.5 mmol, 1.5 eq) in one portion.
      
  • Reaction:

    • Heat to mild reflux (

      
       bath).
      
    • Observation: Solids will dissolve, turning into a clear yellow/orange solution.

    • Stir for 3-5 hours.

  • In-Process Check (IPC):

    • Take 50

      
      L aliquot 
      
      
      
      quench in 0.5 mL dry MeOH
      
      
      Inject LCMS.
    • Pass Criteria: SM < 1.0%.

  • Workup (Inverse Quench):

    • Cool mixture to RT.

    • Pour mixture slowly into a beaker containing 200g Ice + 100mL Water with vigorous stirring.

    • Safety: Massive evolution of HBr gas.[1][2] Perform in hood.

    • Neutralize with

      
       (solid or saturated solution) to pH 8.[3]
      
  • Isolation:

    • Extract with DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc 95:5).

References

  • General Synthesis of 2-Bromoquinolines

    • Naruto, H., & Togo, H. (2020).[4] Synthesis of quinolines via radical cyclization. Synthesis, 52, 1122-1130.[4]

    • Note: Describes the halogenation logic and stability of the quinoline scaffold.
  • Mechanistic Insight (

    
     Behavior): 
    
    • Manac Inc.[2][5] Technical Guide. (2024).[2][5] Bromination reactions with phosphorus bromides.

    • Note: detailed breakdown of the bromophosphonium intermedi
  • Safety & Handling of Phosphorus Oxybromide

    • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Deoxybromination.

    • Note: authoritative source on atom economy and safety profiles of vs .
  • Specific 6-Chloro-2-bromoquinoline Data

    • PubChem Compound Summary for CID 2762756 (2-Bromo-6-chloroquinoline).

    • Note: Verification of structure and physical properties (MP, Safety).

Sources

Troubleshooting

Technical Support Center: 2-Bromo-6-chloroquinoline Optimization

Status: Operational Ticket ID: #QC-2Br-6Cl-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Minimizing Homocoupling & Optimizing Selectivity in 2,6-Dihaloquinoline Scaffolds Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #QC-2Br-6Cl-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Minimizing Homocoupling & Optimizing Selectivity in 2,6-Dihaloquinoline Scaffolds

Executive Summary: The "Dual-Halogen" Challenge

Welcome to the technical support center. You are likely working with 2-Bromo-6-chloroquinoline , a scaffold prized for its sequential functionalization potential. However, this molecule presents a specific reactivity profile that often leads to homocoupling (dimerization) or loss of regioselectivity .

The core chemical conflict is electronic:

  • C2-Position (Bromo): Highly electron-deficient due to the adjacent nitrogen. It undergoes oxidative addition rapidly, even at room temperature.

  • C6-Position (Chloro): Located on the benzenoid ring; it is significantly more inert and requires elevated temperatures (>100°C) or specialized ligands to react.

The Problem: When the cross-coupling cycle (transmetallation) is slower than the oxidative addition, the active Ar-Pd-Br species accumulates. This species is prone to disproportionation , leading to the formation of the 2,2'-biquinoline homocoupling impurity (reductive dimerization), often mistaken for simple catalyst decomposition.

Diagnostic Workflow: Identify Your Failure Mode

Before optimizing, we must identify which homocoupling pathway is ruining your yield. Use this logic gate to diagnose your crude LC-MS data.

TroubleshootingFlow Start START: Analyze Crude LC-MS CheckMass Check Impurity Mass (m/z) Start->CheckMass DimerQ Mass = 2x Quinoline - 2x Halogen (Approx m/z 320-322) 2,2'-Biquinoline CheckMass->DimerQ Matches Quinoline Dimer DimerB Mass = 2x Boronic Acid - 2x H (Biaryl formation) CheckMass->DimerB Matches Boronic Dimer CauseQ CAUSE: Reductive Homocoupling (Ullmann-type side reaction) DimerQ->CauseQ FixQ SOLUTION A: 1. Switch solvent (Avoid Alcohols) 2. Increase Catalyst Loading 3. Use Bulky Ligands (XPhos) CauseQ->FixQ CauseB CAUSE: Oxidative Homocoupling (Glaser-type / O2 driven) DimerB->CauseB FixB SOLUTION B: 1. Degas buffers vigorously 2. Slow addition of Boronic Acid 3. Check Base Stoichiometry CauseB->FixB

Figure 1: Diagnostic logic flow for identifying the specific type of homocoupling based on mass spectrometry data.

Technical Deep Dive: Mechanisms & Solutions
Issue A: Reductive Homocoupling of the Quinoline (The "Ullmann" Imposter)

Symptom: You observe a byproduct with m/z ~320 (dimer of the starting material). Mechanism: This reaction is driven by the disproportionation of the oxidative addition intermediate. Two molecules of LnP-Pd(II)(Ar)-Br exchange ligands to form LnP-Pd(II)(Ar)2 and LnP-Pd(II)Br2 . The former undergoes reductive elimination to form the Ar-Ar dimer.[1]

  • Risk Factor: Protic solvents (Alcohols) act as reductants, regenerating Pd(0) but also facilitating this disproportionation cycle [1].

  • Risk Factor: Low catalyst loading leads to a "starved" cycle where intermediates linger, increasing the probability of disproportionation.

Corrective Protocol:

  • Eliminate Alcohols: Switch from EtOH/Water or iPrOH to Toluene/Water or Dioxane/Water .

  • Ligand Switch: Use ligands with large bite angles or high steric bulk (e.g., dppf or XPhos ). These ligands destabilize the bridging intermediates required for disproportionation.

  • Trap the Pd: Ensure the boronic acid is activated (via base) before the catalyst adds the quinoline.

Issue B: Oxidative Homocoupling of the Boronic Acid

Symptom: Your quinoline remains unreacted, but the boronic acid has vanished (converted to biaryl). Mechanism: Oxygen enters the headspace. Pd(II) binds two boronic acids (via transmetallation) and uses O2 as an oxidant to drive reductive elimination of the homocoupled nucleophile [2].

Corrective Protocol:

  • Sparging is Insufficient: Do not just bubble N2. Use the Freeze-Pump-Thaw method for reaction solvents.

  • Sacrificial Reductant: In extreme cases, adding a small amount (1-5 mol%) of ascorbic acid can scavenge oxidants, though this is rarely needed if degassing is proper.

Optimized Experimental Protocol

Objective: Selective C2-arylation of 2-Bromo-6-chloroquinoline with minimal homocoupling.

Reagents & Stoichiometry
ComponentEquiv.Recommended ReagentRole
Substrate 1.02-Bromo-6-chloroquinolineElectrophile
Nucleophile 1.2 - 1.5Aryl Boronic AcidPartner (Excess required)
Catalyst 0.03 - 0.05Pd(dppf)Cl2·DCM Prevents dehalogenation & dimerization [3]
Base 2.0 - 3.0K3PO4 (Anhydrous) Facilitates transmetallation
Solvent [0.1 M]1,4-Dioxane / Water (4:1) Non-protic organic phase
Step-by-Step Procedure
  • Pre-Activation (The "Base First" Rule):

    • In the reaction vessel, combine the Aryl Boronic Acid (1.2 equiv) and K3PO4 (2.5 equiv).

    • Add the solvent mixture (Dioxane/Water 4:1).

    • Crucial: Stir for 10-15 minutes at room temperature. This converts the boronic acid (unreactive) to the boronate species (highly reactive), priming it for immediate transmetallation.

  • Degassing (The Oxygen Purge):

    • While the base activates the boron, sparge the solution with Argon vigorously for 15 minutes. Alternatively, perform 3 cycles of vacuum/Argon backfill.

  • Catalyst & Substrate Addition:

    • Add 2-Bromo-6-chloroquinoline (1.0 equiv).

    • Add Pd(dppf)Cl2·DCM (3-5 mol%). Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 because the bidentate ligand prevents the "ligand stripping" that leads to homocoupling.

  • Reaction:

    • Heat to 60°C - 80°C .

    • Note: Do not exceed 90°C. Higher temperatures may activate the C6-Chloro bond, leading to polymerization or double-coupling. The C2-Br bond is sufficiently reactive at lower temperatures [4].

  • Quench:

    • Cool to RT. Filter through Celite to remove Palladium black (which can catalyze further side reactions during workup).

Comparative Selectivity Data

The following table illustrates why Pd(dppf)Cl2 is the standard for this specific scaffold compared to older generation catalysts.

Catalyst SystemC2-SelectivityHomocoupling (Dimer)Dehalogenation (Side Product)
Pd(PPh3)4 / Na2CO3 ModerateHigh (10-15%)Moderate
Pd(OAc)2 / PPh3 LowVery High (>20%)High
Pd(dppf)Cl2 / K3PO4 Excellent Low (<2%) Low
Pd2(dba)3 / XPhos ExcellentLow (<1%)Low (Expensive option)
Frequently Asked Questions (FAQ)

Q: I see a mass of M+2 (Des-bromo product). Is this homocoupling? A: No, that is protodehalogenation . The bromine was replaced by a hydrogen. This occurs when the reaction is too hot or the transmetallation is too slow, allowing the Pd-Ar species to abstract a hydride (often from the solvent or base).

  • Fix: Switch to an anhydrous base (K3PO4) and ensure your solvent is dry. Lower the temperature by 10°C.

Q: Can I use the C6-Chloro for a second reaction later? A: Yes. The C6-Cl bond remains intact under the conditions described above (60-80°C). To react the C6-Cl position subsequently, you will need to upgrade your conditions: use Pd2(dba)3/XPhos or RuPhos and heat to >100°C in Toluene [5].

Q: Why do you recommend K3PO4 over Na2CO3? A: Potassium phosphate is more soluble in the dioxane/water interface and provides a higher concentration of active boronate species. This accelerates the desired cross-coupling rate, effectively outcompeting the undesired homocoupling rate.

References
  • Mechanisms of Homocoupling: Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides.[1][2][3] J. Org. Chem. 2010, 75, 7, 2419–2423. Link

  • Oxygen Effects: Suppression of Homocoupling in Suzuki-Miyaura Cross-Coupling.[4][5] Org.[6] Process Res. Dev. 2007, 11, 3, 359–364. Link

  • Catalyst Selection (dppf): Microwave Promoted Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 6-Chloropurine. Synthesis 2001.[7] Link

  • Reactivity of 2-Haloquinolines: Reactivity Face-Off: 2-Bromo vs 2-Chloro Heterocycles. BenchChem Application Notes, 2025.[8][9] Link

  • Buchwald Ligands for Chlorides: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chem. Rev. 2022. Link

Sources

Optimization

effect of base and solvent on 2-Bromo-6-chloroquinoline reactivity

This technical guide details the reactivity profile of 2-Bromo-6-chloroquinoline (CAS: 891842-50-5), focusing on the critical influence of base and solvent selection. Technical Support Center: 2-Bromo-6-chloroquinoline S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile of 2-Bromo-6-chloroquinoline (CAS: 891842-50-5), focusing on the critical influence of base and solvent selection.

Technical Support Center: 2-Bromo-6-chloroquinoline

Senior Application Scientist: Dr. Aris Thorne Subject: Optimizing Reactivity & Regioselectivity (Base/Solvent Effects)

Executive Reactivity Profile

Before selecting conditions, you must understand the electronic hierarchy of the substrate. 2-Bromo-6-chloroquinoline possesses two halogenated sites with distinct electronic environments.

  • C2-Position (2-Bromo):

    • Nature: Highly activated, electron-deficient (adjacent to pyridine nitrogen).

    • Primary Reactivity: Nucleophilic Aromatic Substitution (

      
      ) and Oxidative Addition (Pd-catalysis).
      
    • Leaving Group Ability: Br > Cl.

    • Dominant Outcome: Reactions occur here first under almost all standard conditions.

  • C6-Position (6-Chloro):

    • Nature: Unactivated benzenoid ring.

    • Primary Reactivity: Metal-catalyzed cross-coupling (requires forcing conditions or specialized ligands).

    • Dominant Outcome: Remains inert during C2 functionalization unless specific "switch" strategies are employed.

Decision Matrix: Solvent & Base Selection

Use this matrix to select the correct system for your target transformation.

Target ReactionRecommended SolventRecommended BaseMechanistic Rationale

Amination
(at C2)
DMSO, DMF, NMP (Polar Aprotic)DIPEA,

Polar solvents stabilize the Meisenheimer intermediate. Weak bases neutralize HBr without causing side reactions.
Suzuki Coupling (at C2)Dioxane/H2O, Toluene

,

Biphasic systems prevent hydrolysis of the C2-Br bond while facilitating transmetallation.
Buchwald-Hartwig (at C2)Toluene, Xylenes NaOtBu,

Non-polar solvents prevent catalyst deactivation. Strong bulky bases accelerate the catalytic cycle but require anhydrous conditions.
C3-Functionalization (Directed Metalation)THF (Anhydrous)LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)CRITICAL: Bulky amide bases avoid nucleophilic attack at C2 and direct lithiation to C3 (Ortho-Lithiation).

Troubleshooting Guides & FAQs

Issue 1: "I am seeing significant hydrolysis (formation of 2-hydroxy-6-chloroquinoline)."

Diagnosis: The C2-Br bond is extremely labile toward hydrolysis, especially in the presence of hydroxide ions or water at high temperatures. This is a common failure mode when using "wet" polar solvents.

Corrective Protocol:

  • Switch Base: If using NaOH or KOH, switch to

    
      or 
    
    
    
    . Hydroxide is a strong nucleophile that directly attacks C2.
  • Solvent Control: Avoid MeOH or EtOH. While they dissolve the substrate, they often lead to solvolysis (formation of methyl/ethyl ethers).

  • Water Management: If your coupling requires water (e.g., Suzuki), reduce the water ratio to 10:1 (Organic:Water) or switch to anhydrous conditions using DMF with CsF (fluoride-activated boronic acid coupling).

Issue 2: "I cannot get the reaction to occur at C6 without destroying C2."

Diagnosis: You are fighting thermodynamics. The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), and C2 is electronically activated. You cannot selectively react C6-Cl in the presence of C2-Br using standard Pd-catalysis.

Strategic Workaround:

  • Option A (Reverse Precursor): Use 2-Chloro-6-bromoquinoline . The C6-Br is more reactive toward Pd-oxidative addition than C2-Cl (though C2-Cl is still

    
     active).
    
  • Option B (Sequential Synthesis):

    • React C2-Br first with a "dummy" group or your desired C2-substituent.

    • Perform the difficult C6-Cl coupling (requires bulky, electron-rich ligands like XPhos or BrettPhos and higher temperatures).

Issue 3: "The reaction stalls at 50% conversion during Buchwald-Hartwig amination."

Diagnosis: This is often due to catalyst poisoning by the displaced bromide or formation of a stable Pd-dimer species. In quinolines, the nitrogen lone pair can also coordinate to Pd, arresting the cycle.

Optimization Protocol:

  • Base Effect: Switch from

    
     to NaOtBu . The stronger base facilitates the deprotonation of the amine and accelerates reductive elimination.
    
  • Solvent Effect: Switch to t-Amyl alcohol or Toluene .

  • Ligand Choice: Use a ligand that prevents N-coordination. BINAP or Xantphos are excellent starting points for quinoline substrates.

Visualizing the Reactivity Pathways

The following diagram illustrates the decision tree for functionalizing 2-Bromo-6-chloroquinoline based on base/solvent combinations.

ReactivityPathways Start 2-Bromo-6-chloroquinoline (Start) Cond_SNAr Nucleophile (H-Nu) Base: DIPEA/K2CO3 Solvent: DMF/DMSO Start->Cond_SNAr Path A: SNAr Cond_Pd_C2 Pd(0), Boronic Acid Base: Na2CO3 Solvent: Dioxane/H2O Start->Cond_Pd_C2 Path B: Suzuki/Buchwald Cond_Li Base: LiTMP Solvent: THF (-78°C) Start->Cond_Li Path C: Ortho-Lithiation Cond_Pd_C6 Pd(0), Ligand (XPhos) Base: NaOtBu Solvent: Toluene (100°C) Start->Cond_Pd_C6 Path D: Attempt C6 Coupling Prod_SNAr 2-Substituted-6-chloroquinoline (SNAr Product) Cond_SNAr->Prod_SNAr Br Displacement Prod_Suzuki 2-Aryl-6-chloroquinoline (Suzuki Product) Cond_Pd_C2->Prod_Suzuki C2-Br Coupling Prod_C3 3-Lithio-2-bromo-6-chloroquinoline (C3 Functionalization) Cond_Li->Prod_C3 C3 Deprotonation Prod_C6 Reaction Fails/Messy (C2 reacts first) Cond_Pd_C6->Prod_C6 Selectivity Issue

Caption: Reactivity flowchart demonstrating the dominance of C2 functionalization and the specific conditions required for C3 lithiation.

Experimental Protocol: Selective C2-Amination

Objective: Synthesis of 2-morpholino-6-chloroquinoline via


.
  • Preparation: In a 20 mL vial, dissolve 2-Bromo-6-chloroquinoline (1.0 eq, 242 mg) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (diisopropylethylamine) (2.5 eq). Note: Inorganic bases like

    
     can be used but require vigorous stirring due to poor solubility in DMF.
    
  • Nucleophile: Add Morpholine (1.2 eq).

  • Reaction: Heat to 80°C for 4 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion is slow, increase temperature to 100°C. Do not exceed 120°C to avoid decomposition.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    , and concentrate.
    

Why this works: The polar aprotic solvent (DMF) separates the ion pairs, making the nucleophile more aggressive. The C2 position is sufficiently activated that Pd-catalysis is often unnecessary for simple amines, saving cost and metal removal steps.

References

  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Liverton, N. J., et al. (2008). HCV NS3 Protease Inhibitors (Patent WO2008057209A1).

Sources

Troubleshooting

Technical Support Center: Bromo-Chloro-Quinoline Dehalogenation

This guide serves as a specialized technical support interface for researchers encountering dehalogenation challenges with bromo-chloro-quinolines. It prioritizes mechanistic understanding and actionable troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers encountering dehalogenation challenges with bromo-chloro-quinolines. It prioritizes mechanistic understanding and actionable troubleshooting protocols.

Status: Active Topic: Troubleshooting Dehalogenation & Chemoselectivity Lead Scientist: Senior Application Specialist

Diagnostic Phase: Identify Your Failure Mode

Before applying a fix, confirm the nature of your "dehalogenation" issue. In bromo-chloro-quinoline scaffolds, three distinct failure modes are common.

Failure ModeSymptomRoot Cause
Type A: Hydrodehalogenation The halogen (usually Br) is replaced by Hydrogen (H) during a cross-coupling reaction.Formation of Pd-H species via

-hydride elimination or solvent oxidation.
Type B: Loss of Selectivity Reaction occurs at the wrong halogen (e.g., Cl reacts instead of Br) or both react.Insufficient electronic differentiation or overly aggressive catalyst system.
Type C: Halogen Scrambling The halogen moves to a different position on the ring (e.g., C3

C4) during lithiation.
"Halogen Dance" mechanism driven by thermodynamic stability of the lithiated species.

Troubleshooting Guides (Q&A Format)

Module 1: Preventing Hydrodehalogenation in Pd-Catalyzed Couplings

Context: You are performing a Suzuki or Buchwald-Hartwig coupling on a bromo-chloro-quinoline, but the bromide is being reduced to a hydride instead of coupling.

Q1: Why is my quinoline bromide reducing to the hydride (Ar-H) instead of coupling? A: Electron-deficient heterocycles like quinolines are highly susceptible to oxidative addition. However, the resulting Ar-Pd-Br species is prone to hydrodehalogenation if a hydride source is present.

  • Mechanism: The Palladium center abstracts a hydride (

    
    ) from the solvent (alcohol), the base, or alkyl groups on the ligand.[1][2] This forms an Ar-Pd-H species, which undergoes reductive elimination to form Ar-H.
    
  • The Culprit: Primary and secondary alcohols (ethanol, isopropanol) used as co-solvents are the most common hydride donors.

Q2: What is the "Golden Protocol" to stop this reduction? A: Switch to a non-protic, anhydrous system and use a specific base/ligand combination.

  • Solvent: Eliminate alcohols. Use Toluene , 1,4-Dioxane , or DME (1,2-dimethoxyethane). If solubility is an issue, use DMF but ensure it is strictly anhydrous.

  • Base: Switch from alkoxides (NaOEt, NaOtBu) to inorganic carbonates or phosphates (

    
    , 
    
    
    
    ). Alkoxides can undergo
    
    
    -hydride elimination to donate a hydride to Pd.
  • Water: While counter-intuitive, a small amount of degassed water (e.g., Toluene/

    
     10:1) is often safer than an alcohol because water does not act as a hydride donor for Pd, whereas isopropanol does.
    

Q3: Does the ligand choice affect dehalogenation rates? A: Yes. Bulky, electron-rich phosphines (e.g.,


, Q-Phos) facilitate rapid oxidative addition. If transmetalation (the next step) is slow due to steric hindrance at the quinoline nitrogen, the catalyst sits in the vulnerable Ar-Pd-X state longer, increasing the chance of side reactions.
  • Recommendation: Use Buchwald Biaryl Phosphines (e.g., XPhos or SPhos ). These ligands form a palladacycle that stabilizes the active species and accelerates reductive elimination of the product, outcompeting the side reaction.

Module 2: Controlling Regioselectivity (Br vs. Cl)

Context: You have a substrate like 4-bromo-2-chloroquinoline and want to functionalize only the bromine.

Q4: How do I ensure the Palladium couples at Bromine and leaves Chlorine untouched? A: Rely on the bond dissociation energy hierarchy:


.
  • Temperature Control: Perform the reaction at the lowest effective temperature (often 60–80°C). At >100°C, oxidative addition into the C-Cl bond (especially at the activated C2 position) becomes kinetically accessible.

  • Catalyst Loading: Use the minimum Pd loading (0.5 - 1.0 mol%). Excess Pd increases the statistical probability of "off-target" oxidative addition.

  • Ligand Selection: Avoid ligands known to activate aryl chlorides (e.g., alkyl-rich phosphines like

    
     or NHC ligands like IPr) if you want to keep the chloride. Use 
    
    
    
    or dppf , which are typically active enough for bromides but sluggish for chlorides.

Q5: Can I functionalize the Chloride in the presence of the Bromide? A: Generally, no , not via standard Pd-catalysis. The Bromide will react first.

  • The Workaround (SNAr): If the chloride is at the C2 or C4 position, it is activated for Nucleophilic Aromatic Substitution (SNAr). You can displace a C2-Cl or C4-Cl with a nucleophile (amine, alkoxide, thiol) under acidic or basic conditions without using a metal catalyst. This orthogonal reactivity allows you to retain the C-Br bond for later steps.

Module 3: Lithium-Halogen Exchange & "Halogen Dance"

Context: You are using


-BuLi to lithiate a bromo-quinoline, but the electrophile ends up in the wrong position.

Q6: I treated 3-bromoquinoline with LDA/BuLi, but the product is substituted at C4. What happened? A: You likely triggered the Base-Catalyzed Halogen Dance (BCHD) .

  • Mechanism: The lithiated species is unstable at C3. Through a series of rapid equilibria, the lithium and bromine migrate to the thermodynamically most stable position (often adjacent to the heteroatom or stabilized by other substituents).

  • Solution:

    • Cryogenic Control: Ensure the internal temperature never rises above -78°C during addition.

    • Use "Turbo Grignard": Switch from

      
      -BuLi to 
      
      
      
      . This reagent performs Br/Mg exchange rather than Li exchange. The resulting Grignard species is less basic, more stable, and far less prone to migration (scrambling) than the organolithium species.

Visualized Workflows

Diagram 1: Troubleshooting Hydrodehalogenation

This decision tree helps you modify conditions when Ar-Br is reducing to Ar-H.

DehalogenationFix Start Issue: Ar-Br reduces to Ar-H (Hydrodehalogenation) CheckSolvent Are you using alcohol (MeOH, EtOH, iPrOH)? Start->CheckSolvent SwitchSolvent Switch to Toluene, Dioxane, or DMF (Anhydrous) CheckSolvent->SwitchSolvent Yes CheckBase Are you using Alkoxide bases (NaOtBu, NaOEt)? CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to Inorganic Base (K3PO4, Cs2CO3) CheckBase->SwitchBase Yes CheckLigand Is the reaction slow? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Use Buchwald Ligands (XPhos) to accelerate reductive elimination CheckLigand->SwitchLigand Yes Success Target Product Obtained CheckLigand->Success No SwitchLigand->Success

Caption: Logic flow for eliminating hydride sources in Pd-catalyzed cross-coupling.

Diagram 2: Chemoselectivity Logic (Br vs. Cl)

How to target the correct halogen based on position and reagent.

Selectivity Substrate Substrate: Bromo-Chloro-Quinoline Target Which Halogen to React? Substrate->Target TargetBr Target: Bromine (Br) Target->TargetBr TargetCl Target: Chlorine (Cl) Target->TargetCl MethodPd Method: Pd-Catalysis (Suzuki/Buchwald) TargetBr->MethodPd Preferred TargetCl->MethodPd Only if Br absent or using specialized ligand MethodSNAr Method: SNAr (Nucleophilic Subst.) TargetCl->MethodSNAr If Cl is at C2/C4 CondPd Conditions: Pd(PPh3)4, 60-80°C (Kinetic Control) MethodPd->CondPd CondSNAr Conditions: Heat, H+ or Base (Requires C2/C4 position) MethodSNAr->CondSNAr

Caption: Strategic selection of reaction mechanism to differentiate between Halogens.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of Bromo-Chloro-Quinoline

Designed to couple at Br while preserving Cl and preventing dehalogenation.

Reagents:

  • Substrate: 4-bromo-2-chloroquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv, solid, finely ground)
    
  • Solvent: Toluene / Water (10:1 ratio) - Degassed

Procedure:

  • Degassing: Combine Toluene and Water in a separate flask and sparge with Argon for 20 minutes. Crucial: Oxygen promotes homocoupling and catalyst decomposition.

  • Assembly: In a reaction vial, add the quinoline, boronic acid,

    
    , 
    
    
    
    , and XPhos.
  • Solvent Addition: Add the degassed solvent mixture via syringe under Argon flow.

  • Reaction: Seal and heat to 80°C . Monitor by LCMS at 1 hour.

    • Note: Do not exceed 100°C to ensure the Chloride remains intact.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: "Turbo Grignard" Exchange (Preventing Scrambling)

Designed for functionalizing sensitive bromo-quinolines without halogen migration.

Reagents:

  • Substrate: 3-bromoquinoline (1.0 equiv)

  • Reagent:

    
     (1.1 equiv, typically 1.3M in THF)
    
  • Electrophile: Benzaldehyde or DMF (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a flask and cool to -20°C (Note: -78°C is often unnecessary for Turbo Grignard, but -20°C is safer than RT).

  • Exchange: Add the quinoline in THF. Dropwise add

    
    . Stir for 30 mins.
    
    • Validation: Take a small aliquot, quench with

      
      , and check NMR/MS. >95% D-incorporation indicates successful exchange.
      
  • Quench: Add the electrophile dropwise. Warm to RT slowly.

  • Workup: Quench with saturated

    
    .
    

References

  • Mechanistic Studies on Dehalogenation: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3][4] Journal of Organic Chemistry, 2004.[4]

  • Lithium-Halogen Exchange Selectivity: Mongin, F., et al. "Regioselective Halogen/Metal Exchange in Haloquinolines." Tetrahedron, 2001.

  • Turbo Grignard Applications: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie Int.[5] Ed., 2011.[4]

  • Buchwald-Hartwig Troubleshooting: "Buchwald-Hartwig Cross Coupling Reaction - User Guide." Organic Chemistry Portal.

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007.

Sources

Optimization

Technical Guide: Reaction Optimization for 2-Bromo-6-chloroquinoline Amination

Executive Summary & Reactivity Profile The Substrate: 2-Bromo-6-chloroquinoline presents a unique "synergistic" reactivity profile that simplifies regioselectivity but complicates catalyst selection.[1] C2-Position (Targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

The Substrate: 2-Bromo-6-chloroquinoline presents a unique "synergistic" reactivity profile that simplifies regioselectivity but complicates catalyst selection.[1]

  • C2-Position (Target): Highly activated.[1] The adjacent quinoline nitrogen renders this position electron-deficient, facilitating oxidative addition (Pd-catalysis) and nucleophilic attack (SNAr).[1] The Bromide (Br) is a superior leaving group to Chloride (Cl).[1]

  • C6-Position (Bystander): Located on the benzenoid ring, this position is electronically neutral and sterically unhindered.[1][2] The C-Cl bond is significantly stronger and less reactive than the C2-Br bond.

The Strategic Advantage: unlike 6-bromo-2-chloroquinoline, where electronic activation (C2) and leaving group ability (Br at C6) compete, 2-bromo-6-chloroquinoline has both factors favoring the C2 position.[1] The primary challenge is not achieving regioselectivity, but preserving the C6-Cl motif for downstream functionalization (avoiding hydrodehalogenation).

Reactivity Visualization

ReactivityProfile cluster_0 2-Bromo-6-chloroquinoline Structure C2 C2-Br Position (Highly Reactive) C6 C6-Cl Position (Latent/Stable) N1 Quinoline Nitrogen (Catalyst Poison) Factors Dominant Factors N1->Factors Coordination Risk (Requires bulky ligands) Factors->C2 1. Inductive Effect (N-atom) 2. Weaker Bond (C-Br) Factors->C6 1. Stronger Bond (C-Cl) 2. No Electronic Activation

Figure 1: Reactivity analysis showing the synergistic factors favoring C2-functionalization while highlighting the risk of catalyst poisoning by the quinoline nitrogen.

Method Selection Guide

Do not default to Palladium catalysis for every amine.[1] The electron-deficient nature of the C2 position allows for metal-free methods with sufficiently nucleophilic amines.

Amine ClassRecommended MethodKey ReagentsRationale
Aliphatic / Cyclic (e.g., Morpholine, Piperidine)SNAr (Metal-Free) IPA or DMSO, 80–100°C, DIPEAThe C2-position is electrophilic enough for direct displacement.[1] Avoids Pd cost and metal removal.[1]
Anilines / Sterically Hindered Buchwald-Hartwig Pd(OAc)₂ / Xantphos or BrettPhosNucleophilicity is too low for SNAr.[1] Requires Pd catalysis.
Amides / Carbamates Pd-Catalyzed Amidation Pd₂dba₃ / Xantphos, Cs₂CO₃Requires strong base and specific ligands to prevent chelation.[1]

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Anilines/Weak Nucleophiles)

Objective: High-yield coupling while preventing C6-Cl dehalogenation.[1]

Mechanism: The catalytic cycle relies on the rapid oxidative addition of Pd(0) into the C2-Br bond. The use of Xantphos (wide bite angle) is critical; it destabilizes the Pd-N(quinoline) interaction, preventing catalyst poisoning [1].

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2–5 mol%)[1]

  • Ligand: Xantphos (4–10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to minimize side reactions.[1]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[1]

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in the solvent for 10 minutes.[1] The solution should turn yellow/orange, indicating active catalyst formation.

  • Addition: Add the 2-bromo-6-chloroquinoline, amine, and Cs₂CO₃.

  • Reaction: Seal and heat to 90°C. Monitor via HPLC/UPLC.

    • Checkpoint: C2-Br consumption is usually fast (<4 hours).[1] If sluggish, increase temp to 100°C but monitor for C6-Cl loss.

  • Workup: Filter through Celite to remove Pd black/salts.[1] Concentrate and purify via flash chromatography.

Protocol B: SNAr Displacement (Aliphatic Amines)

Objective: Metal-free synthesis for "Green" process chemistry.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.5 – 2.0 equiv

  • Solvent: Isopropanol (IPA) or DMSO.[1]

  • Base: DIPEA (2.0 equiv) or none (if amine is excess).[1]

Step-by-Step:

  • Dissolve substrate in IPA (0.5 M concentration).[1]

  • Add amine and DIPEA.[1]

  • Reflux (80–85°C) for 6–12 hours.

  • Precipitation Workup: Cool to room temperature. Add water. The product often precipitates out (due to increased lipophilicity of the amine adduct vs. the starting material). Filter and wash.[1]

Troubleshooting & FAQs

Issue 1: "I am observing significant hydrodehalogenation (loss of C6-Cl)."

Diagnosis: This is a common side reaction in Pd-catalysis, often driven by hydride sources in the media (e.g., alcohols acting as reducing agents) or "over-active" catalytic systems. Solution:

  • Switch Solvents: Avoid primary/secondary alcohols.[1] Use Toluene or Dioxane.[1][3]

  • Change Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Alkoxide bases can undergo

    
    -hydride elimination to form Pd-H species, which reduce the aryl chloride [2].[1]
    
  • Ligand Choice: Use BrettPhos or RuPhos .[1] These bulky ligands facilitate reductive elimination of the amine product faster than the competing hydrodehalogenation pathway.

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: Catalyst poisoning.[1] The quinoline nitrogen (N1) is a good ligand and can displace phosphines, forming an inactive Pd-heterocycle complex [3].[1] Solution:

  • Increase Ligand Loading: Increase L:Pd ratio to 2:1 or 2.5:1.

  • Use Pre-catalysts: Switch to Pd(dba)₂ or G3-Palladacycles . Acetate ions from Pd(OAc)₂ can sometimes inhibit the reaction if not removed.

  • Temperature: Increase temperature to 110°C to promote ligand dissociation from the "resting state" off-cycle species.

Issue 3: "Can I functionalize the C6-Cl position first?"

Answer: No, not directly. The C2-Br bond is chemically superior (weaker bond) and electronically activated.[1] Any attempt to react C6-Cl with Pd will result in C2-Br reacting first or a complex mixture of bis-aminated products.[1]

  • Workaround: If you need a C6-amine/C2-Br motif, you must start with a different scaffold (e.g., 6-amino-2-bromoquinoline synthesized via nitration/reduction) or protect the C2 position (though difficult for halides).[1]

Troubleshooting Logic Flow

Troubleshooting Start Problem Identified IssueA Loss of C6-Chlorine (Dehalogenation) Start->IssueA IssueB Low Conversion (Stalled Reaction) Start->IssueB SolA1 Switch Base to Cs2CO3 (Avoid Alkoxides) IssueA->SolA1 Primary Fix SolA2 Remove Alcohol Solvents IssueA->SolA2 Secondary Fix SolB1 Use Bulky Ligands (Xantphos/BrettPhos) IssueB->SolB1 Prevent Poisoning SolB2 Increase Temp >100°C (Break N-Pd coordination) IssueB->SolB2 Kinetic Boost

Figure 2: Diagnostic flowchart for common reaction failures.

References

  • Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.[1]

  • Paul, F., et al. (1994).[1] Palladium-catalyzed coupling of aryl chlorides with amines.[1][3][4] Journal of the American Chemical Society.[5] (Foundational work on base effects in dehalogenation).

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[1] (Discussion on ligand selection for N-heterocycles). [1]

  • Zhu, L., et al. (2013).[1] Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.[1][6][7] Molecules.[1][2][3][5][8][9][10][11][12][13][14] (Specific study on chloroquinoline reactivity).

Sources

Troubleshooting

Technical Support Center: Work-Up Procedures for 2-Bromo-6-chloroquinoline

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Post-reaction processing, isolation, purification, and troubleshooting for 2-Bromo-6-chloroquinoline (CAS: 891842-50-5) and i...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Post-reaction processing, isolation, purification, and troubleshooting for 2-Bromo-6-chloroquinoline (CAS: 891842-50-5) and its immediate derivatives.[1][2]

Technical Overview: The Bifunctional Scaffold

2-Bromo-6-chloroquinoline is a critical pharmacophore in antimalarial and anticancer research.[1][2] Its utility lies in its differential reactivity :

  • C2-Bromine: Highly reactive toward oxidative addition (

    
    ).[1][2] It is the primary site for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
    
  • C6-Chlorine: significantly less reactive.[1][2] It typically survives C2-functionalization, serving as a "handle" for subsequent derivatization or SAR (Structure-Activity Relationship) tuning.[1][2]

  • Quinoline Nitrogen: A weak base (

    
    ).[2] It can coordinate with metal catalysts (poisoning the reaction) or form salts under acidic conditions (altering solubility).[2]
    

Key Physical Properties for Work-Up:

Property Value Implication for Work-Up
Appearance White to off-white solid Color changes (pink/black) indicate oxidation or Pd contamination.[1][2]
Melting Point 148–150 °C High MP supports purification via recrystallization.[1][2]
LogP ~3.4 (Lipophilic) Extracts well into DCM, EtOAc; poor water solubility.[1][2]

| Solubility | High: DCM, CHCl3, THFLow: Water, Hexanes | Use Hexanes/Heptane to crash out the product. |

Standard Work-Up Protocols

Protocol A: Quenching & Phase Separation (General)

Use this for standard synthesis or cross-coupling reactions.[2]

The Logic: Quinolines are basic. If your reaction mixture is acidic (e.g., after


 synthesis), the product is protonated and water-soluble. You must neutralize to extract it into the organic phase.[2]
  • Quench: Cool reaction mixture to 0–5 °C. Slowly add water.

    • Critical: If using

      
       or 
      
      
      
      , quench very slowly to avoid violent exotherms.[2]
  • pH Adjustment:

    • If Acidic: Basify with Saturated

      
       or 1M 
      
      
      
      to pH 8–9.[2]
    • If Basic (Suzuki): Neutralize to pH 7–8 to prevent emulsions.[2]

  • Extraction:

    • Add DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[2]

    • Tip: DCM is preferred for solubility, but EtOAc is better if you plan to crystallize immediately (solvent swap is easier).[2]

  • Wash:

    • Wash organic layer with Brine (

      
      ).[2][3]
      
    • Why? Breaks emulsions common with basic heterocycles.[2]

  • Drying: Dry over Anhydrous

    
     (Sodium Sulfate). Filter and concentrate.
    
Protocol B: Palladium Removal (Pharma-Grade)

Required for C2-coupling reactions (Suzuki, Buchwald).[1][2]

The Logic: The quinoline nitrogen can chelate Palladium, carrying it into the final product. Simple filtration is often insufficient.[2]

Option 1: Scavenger Resin (Best for Scale) [2]

  • Dissolve crude mixture in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or equivalent scavenger (0.5 equiv relative to Pd loading).[2]

  • Stir at 40–50 °C for 2–4 hours.

  • Filter through a 0.45 µm pad.[2]

  • Concentrate filtrate.[2]

Option 2: The "Celite/Charcoal" Method (Low Cost)

  • Dissolve crude in hot EtOAc.

  • Add Activated Carbon (10 wt%) and stir for 30 mins.

  • Filter hot through a pad of Celite 545 .

  • Crucial Step: Wash the Celite pad with 5% MeOH in DCM to recover adsorbed product.[2]

Decision Logic & Workflows

The following diagram illustrates the decision process for working up reactions involving this scaffold.

WorkupLogic Start Reaction Complete CheckRxn Reaction Type? Start->CheckRxn Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) CheckRxn->Suzuki Synthesis Core Synthesis (POBr3/POCl3) CheckRxn->Synthesis Extract Extract (DCM or EtOAc) Suzuki->Extract Usually basic Quench Quench (Ice/Water) Synthesis->Quench Neutralize Adjust pH to 8-9 (Release free base) Quench->Neutralize Acidic residue Neutralize->Extract PdCheck Pd Removal Required? Extract->PdCheck Scavenge Add Thiol Resin or Activated Carbon PdCheck->Scavenge Yes (Pharma) Filter Filter (Celite) PdCheck->Filter No (Discovery) Scavenge->Filter Purify Purification Method? Filter->Purify Recryst Recrystallization (EtOH or Heptane) Purify->Recryst High Purity/Scale Column Flash Column (Hex/EtOAc) Purify->Column Complex Mixture

Figure 1: Decision Matrix for 2-Bromo-6-chloroquinoline Work-Up. Blue path indicates standard isolation; Red path indicates metal scavenging requirements.

Purification Troubleshooting (FAQs)

Q1: I see a persistent "pink" coloration in my solid. What is it?

Diagnosis: This is a hallmark of trace oxidation or photo-degradation of the quinoline ring, often exacerbated by residual acid. Fix:

  • Dissolve the solid in DCM.[2]

  • Wash with 10%

    
     (Sodium Thiosulfate) to reduce oxidized species.[2]
    
  • Recrystallize from Ethanol/Water (9:1) . The impurities typically stay in the mother liquor.

Q2: My Suzuki coupling stalled, and I can't separate the product from the starting material (SM).

Diagnosis: 2-Bromo-6-chloroquinoline (SM) and the coupled product often have similar Rf values (both lipophilic).[1][2] Fix:

  • Chemical Separation: If your product has a distinct functional group (e.g., a carboxylic acid or amine), use an acid/base extraction to separate it from the neutral bromide SM.

  • Chromatography: Switch solvent systems. If Hex/EtOAc fails, try DCM/MeOH (98:2) or Toluene/Acetone .[2] The quinoline nitrogen interacts differently with silica in chlorinated solvents.[2]

Q3: The product is oiling out during recrystallization.

Diagnosis: The solution is too concentrated or the cooling is too rapid. Fix:

  • Re-dissolve the oil in the minimum amount of boiling solvent (e.g., Heptane or EtOH).

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass side.[2]

  • Let it cool to Room Temperature slowly (turn off the heat bath and let it sit in the bath). Do not move immediately to ice.[2]

Q4: How do I prevent the C6-Chlorine from reacting?

Diagnosis: In highly active catalyst systems (e.g., XPhos, RuPhos), the C6-Cl can undergo oxidative addition after the C2-Br is consumed. Fix:

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid.[2]

  • Temperature: Keep the reaction below 80 °C. C6-Cl activation usually requires temperatures >100 °C or specialized ligands.[1][2]

  • Monitoring: Stop the reaction immediately upon consumption of the starting bromide (monitor via HPLC/UPLC, not just TLC).

References

  • Synthesis & Properties: ChemicalBook. (2025).[2] "2-Bromo-6-chloroquinoline Properties and Synthesis." Link

  • Suzuki Coupling Optimization: National Institutes of Health (NIH). (2016).[2] "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[2][4] Link

  • Palladium Removal Strategies: American Chemical Society (ACS). (2023).[2] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Link[2]

  • General Quinoline Chemistry: Wikipedia. (2024).[2] "2-Chloroquinoline and derivatives." Link[2]

Sources

Reference Data & Comparative Studies

Validation

comparative study of catalysts for Suzuki coupling of 2-bromoquinolines

This comparative guide details the catalytic systems for the Suzuki-Miyaura coupling of 2-bromoquinolines, designed for researchers in medicinal chemistry and process development. [1][2] Executive Summary The Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the catalytic systems for the Suzuki-Miyaura coupling of 2-bromoquinolines, designed for researchers in medicinal chemistry and process development.

[1][2]

Executive Summary

The Suzuki-Miyaura coupling of 2-bromoquinolines presents a unique challenge compared to standard aryl halide couplings. The proximity of the quinoline nitrogen to the C2-bromide bond creates a "poisoning" effect, where the nitrogen lone pair can competitively coordinate to the Palladium center, retarding the catalytic cycle. Furthermore, the electron-deficient nature of the quinoline ring makes the oxidative addition facile, but often renders the transmetalation or reductive elimination steps rate-limiting depending on the boronic acid partner.

This guide compares three distinct catalyst generations—Traditional Phosphine (Pd(PPh₃)₄) , Modern Bidentate (Pd(dppf)Cl₂) , and Next-Gen Precatalysts (XPhos Pd G2) —alongside emerging Heterogeneous alternatives.

Quick Selection Matrix
PriorityRecommended SystemKey Advantage
Max Yield & Speed XPhos Pd G2 Overcomes steric/electronic deactivation; <1h reaction time.
Cost Efficiency Pd(PPh₃)₄ Cheap; effective for simple substrates if time is not a constraint.
Scale-Up / Robustness Pd(dppf)Cl₂ Excellent stability; ideal for biphasic systems and difficult boronic acids.
Green / Removal Pd/C (Flow) Minimal leaching; simplified purification.

Mechanistic Challenges: The "Ortho-Nitrogen" Effect

To select the right catalyst, one must understand the failure modes specific to 2-bromoquinolines.

G Substrate 2-Bromoquinoline OxAdd Oxidative Addition (Facile due to electron deficiency) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species Poison OFF-CYCLE: N-Coordination (Catalyst Poisoning) OxAdd->Poison N-binding TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 Poison->Pd0 Requires Bulky Ligand to Displace Prod 2-Arylquinoline TransMet->Prod Reductive Elimination

Figure 1: The competitive coordination pathway (red) where the quinoline nitrogen arrests the catalyst, requiring bulky ligands (like XPhos) to prevent this trap.

Comparative Performance Analysis

The following data aggregates experimental yields from couplings of 2-bromoquinoline with phenylboronic acid (and derivatives) under optimized conditions.

Performance Data Table
Catalyst SystemLigand ClassYieldTimeTempTONKey Limitation
Pd(PPh₃)₄ Monodentate Phosphine55-75%12-24 h90°C~20Air sensitive; requires high loading (5 mol%).
Pd(dppf)Cl₂ Bidentate Ferrocenyl65-85%6-8 h80-100°C~50Slow with sterically hindered boronic acids.
XPhos Pd G2 Buchwald Dialkylbiaryl90-98% 0.5-1 h 60-80°C>500 Higher cost per gram of catalyst.
PEPPSI-iPr N-Heterocyclic Carbene80-92%2-4 h80°C~200Requires activation; sensitive to steric bulk on boronic acid.
Pd/C (Flow) Heterogeneous92%20 min100°CN/A*Requires continuous flow setup; substrate dependent.

Detailed Catalyst Profiles & Protocols

Option A: The High-Performance Standard (XPhos Pd G2)

Best for: Complex drug intermediates, sterically hindered partners, and rapid screening. Mechanism: The bulky biaryl ligand creates a "roof" over the Pd center, physically preventing the quinoline nitrogen from coordinating while facilitating rapid reductive elimination.

Protocol 1: Rapid Coupling of 2-Bromoquinoline
  • Charge: To a vial, add 2-bromoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), and Potassium Phosphate Tribasic (K₃PO₄, 2.0 equiv).

  • Catalyst: Add XPhos Pd G2 (1.0 - 2.0 mol%).

  • Solvent: Add THF:Water (4:1 ratio) or Dioxane:Water (4:1). Note: Biphasic water is critical for inorganic base solubility.

  • Reaction: Seal and heat to 60°C for 30-60 minutes.

  • Workup: Dilute with EtOAc, wash with brine. The conversion is typically quantitative.

Option B: The Robust Workhorse (Pd(dppf)Cl₂)

Best for: Scale-up (>10g), substrates with Lewis-basic sites, and reactions requiring vigorous heating. Mechanism: The large bite angle of the dppf ligand stabilizes the Pd(II) intermediate, making it resistant to thermal decomposition, though slower than XPhos.

Protocol 2: Scale-Up Conditions
  • Charge: Combine 2-bromoquinoline (1.0 equiv), Boronic acid (1.1 equiv), and Cs₂CO₃ (2.0 equiv). Cesium carbonate is often superior to potassium salts for this catalyst.[1]

  • Catalyst: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%).[3]

  • Solvent: Toluene:Ethanol:Water (4:1:1). The ethanol aids phase transfer.

  • Reaction: Reflux (90-100°C) for 6-8 hours.

  • Note: This catalyst is air-stable, making it ideal for benchtop preparation without a glovebox.

Decision Logic for Optimization

Use this flowchart to troubleshoot low yields or select the initial conditions.

DecisionMatrix Start Start: 2-Bromoquinoline Coupling Steric Is the Boronic Acid Sterically Hindered (Ortho-sub)? Start->Steric YesSteric Use XPhos Pd G2 or SPhos Pd G2 Steric->YesSteric Yes NoSteric Is Cost/Scale the Primary Constraint? Steric->NoSteric No YesCost Use Pd(dppf)Cl2 (Robust, cheaper) NoSteric->YesCost Yes (>10g scale) NoCost Is the Product Water Soluble/Polar? NoSteric->NoCost No (<1g scale) YesPolar Use Pd/C in Flow or Water-Soluble NHC NoCost->YesPolar Yes NoPolar Use Pd(PPh3)4 (Standard) NoCost->NoPolar No

Figure 2: Strategic decision matrix for catalyst selection based on substrate properties and process constraints.

References

  • XPhos Pd G2 Efficiency: Highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. (Demonstrates efficacy on N-heterocyclic chlorides/bromides).[4][5][6]

  • Pd(dppf)Cl2 Protocol:Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling.

  • General Mechanism & Reviews:Suzuki-Miyaura Cross-Coupling: St

  • Heterogeneous Flow Methods:Continuous flow Suzuki–Miyaura cross-coupling sequence using SiliaC

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-Bromo-6-chloroquinoline

Introduction: The Significance of 2-Bromo-6-chloroquinoline in Modern Drug Discovery In the landscape of medicinal chemistry and materials science, halogenated quinoline scaffolds are indispensable building blocks. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Bromo-6-chloroquinoline in Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, halogenated quinoline scaffolds are indispensable building blocks. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in the design of novel therapeutic agents and functional materials.[1] 2-Bromo-6-chloroquinoline, in particular, serves as a critical intermediate for synthesizing compounds targeting a spectrum of diseases, including cancer and infectious diseases. The strategic placement of the bromo and chloro substituents provides distinct points for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Given its importance, the unambiguous synthesis and rigorous characterization of 2-Bromo-6-chloroquinoline are paramount. A flawed or poorly characterized intermediate can compromise an entire research campaign, leading to wasted resources and misleading biological data. This guide provides an in-depth, field-proven methodology for the synthesis of 2-Bromo-6-chloroquinoline and its comprehensive validation using a suite of spectroscopic techniques. We will delve into the causality behind experimental choices, ensuring a robust and reproducible outcome that meets the stringent demands of drug development professionals.

Part 1: Synthesis of 2-Bromo-6-chloroquinoline

The selected synthetic route proceeds via the chlorination of 6-bromoquinolin-2(1H)-one. This method is favored for its reliability and high yield. The underlying principle is the conversion of the hydroxyl group of the quinolinone tautomer into a chloro group using a potent chlorinating agent, phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-2(1H)-one (4.5 g, 20 mmol).

  • Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker with constant stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield 2-Bromo-6-chloroquinoline as a solid.[2]

Part 2: Spectroscopic Validation: A Multi-faceted Approach

No single analytical technique can definitively confirm the structure of a newly synthesized compound. A self-validating system relies on the convergence of data from multiple, orthogonal spectroscopic methods. Here, we employ Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy to build an unassailable case for the successful synthesis of 2-Bromo-6-chloroquinoline.

A. Mass Spectrometry (MS): The Molecular Fingerprint

Causality: Mass spectrometry is the first line of analysis as it provides the most direct evidence of the compound's molecular weight and elemental composition. For halogenated compounds, the isotopic distribution patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provide a unique and definitive signature.[3]

Expected Data: The molecular formula is C₉H₅BrClN, with a monoisotopic mass of approximately 240.93 Da.[4] The mass spectrum should exhibit a characteristic cluster of peaks for the molecular ion [M]⁺:

  • [M]⁺: Composed of ⁷⁹Br and ³⁵Cl.

  • [M+2]⁺: A more intense peak composed of (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl).

  • [M+4]⁺: Composed of ⁸¹Br and ³⁷Cl.

Data Summary: Predicted Mass Spectrometry Peaks

Adduct Ion Formula Calculated m/z
[M+H]⁺ [C₉H₆BrClN]⁺ 241.9367

| [M+Na]⁺ | [C₉H₅BrClNNa]⁺ | 263.9186 |

Table 1: Predicted m/z values for protonated and sodiated adducts of 2-Bromo-6-chloroquinoline.[5]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Verify the presence of the molecular ion cluster at m/z ≈ 241/243/245, confirming the molecular weight and the presence of one bromine and one chlorine atom.[2]

B. ¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR spectroscopy provides precise information about the electronic environment of each proton in the molecule, their connectivity, and their spatial relationships. The chemical shifts, integration, and coupling patterns of the five aromatic protons on the quinoline core are unique to the 2-bromo-6-chloro substitution pattern.

Expected Data: The five aromatic protons are chemically distinct and will appear as doublets or double doublets. Protons adjacent to the electronegative nitrogen and halogen atoms are expected to be shifted downfield.

Data Summary: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 ~7.4 - 7.6 d J ≈ 8.8 Coupled to H-4.
H-4 ~8.0 - 8.2 d J ≈ 8.8 Adjacent to N, downfield shift. Coupled to H-3.
H-5 ~7.8 - 8.0 d J ≈ 9.0 Coupled to H-7 (meta-coupling negligible).
H-7 ~7.6 - 7.8 dd J ≈ 9.0, 2.2 Coupled to H-5 (ortho) and H-8 (meta).

| H-8 | ~8.1 - 8.3 | d | J ≈ 2.2 | Adjacent to N, meta-coupled to H-7. Deshielded. |

Table 2: Predicted ¹H NMR spectral data for 2-Bromo-6-chloroquinoline. Shifts are estimates based on analogous structures and substituent effects.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Integrate the peaks to confirm the presence of five protons. Analyze the chemical shifts and coupling constants to assign each signal to its corresponding proton on the quinoline ring, verifying the substitution pattern.

C. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The presence of nine distinct signals confirms the overall structure, and the chemical shifts of C-2 and C-6 are highly indicative of direct attachment to the electronegative chlorine and bromine atoms, respectively.[8]

Expected Data: Due to the lack of symmetry, all nine carbon atoms are expected to be unique, giving rise to nine distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Data Summary: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) Rationale
C-2 ~151 - 153 Attached to Cl and N, significant downfield shift.
C-3 ~123 - 125
C-4 ~138 - 140
C-4a ~146 - 148 Quaternary carbon at ring junction.
C-5 ~129 - 131
C-6 ~120 - 122 Attached to Br, shift influenced by halogen.
C-7 ~132 - 134
C-8 ~128 - 130

| C-8a | ~148 - 150 | Quaternary carbon at ring junction, adjacent to N. |

Table 3: Predicted ¹³C NMR spectral data for 2-Bromo-6-chloroquinoline. Shifts are estimates based on known quinoline spectra and substituent effects.[9][10]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Analysis: Confirm the presence of nine distinct signals in the aromatic region. Compare the observed chemical shifts with the predicted values to validate the carbon skeleton and the positions of the halogen substituents.

D. Infrared (IR) Spectroscopy: Functional Group Confirmation

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall aromatic nature of the compound. The absence of certain bands (e.g., N-H or O-H stretches from the starting material) is as important as the presence of expected bands.

Expected Data: The spectrum will be dominated by absorptions characteristic of a substituted aromatic heterocyclic system.

Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type
3050 - 3100 Aromatic C-H Stretch
1580 - 1610 Aromatic C=C and C=N Ring Stretch
1450 - 1550 Aromatic Ring Skeletal Vibrations
800 - 900 C-H Out-of-plane Bending (pattern indicates substitution)
1000 - 1100 C-Cl Stretch

| 550 - 650 | C-Br Stretch |

Table 4: Characteristic Infrared absorption frequencies for 2-Bromo-6-chloroquinoline.[4][11]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Correlate the observed absorption bands with the expected vibrations to confirm the aromatic quinoline core and the presence of carbon-halogen bonds. Crucially, confirm the absence of a broad O-H or N-H stretch that would indicate incomplete reaction of the starting quinolinone.

Part 3: Workflow Visualization

The entire process, from synthesis to multi-modal validation, is a logical sequence designed for maximum confidence in the final product's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation start 6-Bromoquinolin-2(1H)-one + POCl₃ reaction Reflux (4-6h) start->reaction workup Quench on Ice & Neutralize (NaHCO₃) reaction->workup purify Filtration & Recrystallization workup->purify product Purified 2-Bromo-6-chloroquinoline purify->product ms Mass Spectrometry (MS) Confirm MW & Isotope Pattern product->ms Sample Analysis h_nmr ¹H NMR Confirm Proton Environment product->h_nmr Sample Analysis c_nmr ¹³C NMR Confirm Carbon Skeleton product->c_nmr Sample Analysis ir IR Spectroscopy Confirm Functional Groups product->ir Sample Analysis final_structure Validated Structure: 2-Bromo-6-chloroquinoline ms->final_structure h_nmr->final_structure c_nmr->final_structure ir->final_structure

Caption: Workflow for the synthesis and spectroscopic validation of 2-Bromo-6-chloroquinoline.

Part 4: Comparison with Alternative Synthetic Methods

While the described method is robust, other synthetic routes to substituted quinolines exist. Understanding these alternatives provides valuable context for process optimization and scale-up decisions.

MethodStarting MaterialsKey StepsAdvantagesDisadvantages
Current Method (Halogenation) 6-bromoquinolin-2(1H)-one, POCl₃Direct chlorination of the quinolinone.High yield, reliable, relatively simple work-up.Requires synthesis of the quinolinone precursor; POCl₃ is highly corrosive and moisture-sensitive.
Skraup Synthesis p-Bromoaniline, Glycerol, Oxidizing AgentCyclization of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.One-pot synthesis from readily available materials.Very harsh reaction conditions (strong acid, high temp); often low yields and formation of side products, making purification difficult.[12]
Gould-Jacobs Reaction 4-bromoaniline, Diethyl (ethoxymethylene)malonateCondensation followed by thermal cyclization and subsequent chlorination.Good for introducing substituents at the 4-position. Can build complexity.Multi-step process; thermal cyclization requires very high temperatures (e.g., in diphenyl ether).[13][14]

References

  • PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link][4]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. [14]

  • PubChemLite. 2-bromo-6-chloroquinoline (C9H5BrClN). [Link][5]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane. [Link][7]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link][8]

  • ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link][9]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link][3]

  • Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. [Link][11]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link][10]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link][15]

  • Google Patents. CN105837503A - Preparation method for 6-bromine quinoline. [12]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link][13]

  • Understanding 2-Bromo-6-fluoroquinoline: A Key Intermediate for Pharma & Materials. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Bromo-6-chloroquinoline

Executive Summary & Chemical Profile 2-Bromo-6-chloroquinoline (CAS: 891842-50-5) is a halogenated heteroaromatic scaffold frequently used in medicinal chemistry for structure-activity relationship (SAR) studies. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Bromo-6-chloroquinoline (CAS: 891842-50-5) is a halogenated heteroaromatic scaffold frequently used in medicinal chemistry for structure-activity relationship (SAR) studies. Unlike standard organic intermediates, its dual-halogen substitution (Bromine at C2, Chlorine at C6) dictates specific waste management streams.

Operational Directive: This compound must be treated as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated waste streams or discharged into aqueous drainage systems.

Chemical Safety Profile

Note: Always consult the Safety Data Sheet (SDS) from your specific vendor (e.g., Sigma-Aldrich, Combi-Blocks) as impurity profiles may vary.

ParameterSpecificationOperational Implication
CAS Number 891842-50-5Unique identifier for waste labeling.
Physical State Solid (White to light yellow)Dust inhalation hazard; requires particulate control.
GHS Classification Acute Tox. 3 (Oral); Skin/Eye Irrit. 2/2AHigh toxicity; requires double-gloving and fume hood use.
UN Number (Likely) UN 2811 (Toxic solid, organic, n.o.s.)Required for transport manifest if shipping waste off-site.
Solubility Low (Water), High (DMSO, DCM)Do not attempt aqueous neutralization.

The Logic of Disposal (Causality)

As scientists, we follow protocols not just for compliance, but because we understand the underlying chemistry. Here is why 2-Bromo-6-chloroquinoline requires specific handling:

  • Incineration Chemistry: When incinerated, the bromine and chlorine atoms release hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. These are highly corrosive to standard incinerator flues. Consequently, this waste must be directed to facilities equipped with wet gas scrubbers . Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs.

  • Environmental Persistence: The quinoline ring is stable, and halogenation further reduces biodegradability. Release into water systems poses significant aquatic toxicity risks, as the compound can bioaccumulate.

  • Chemical Incompatibility: The electron-deficient pyridine ring (within the quinoline system) makes the C2-Bromine susceptible to nucleophilic attack. Mixing this waste with strong nucleophiles or oxidizers in a waste drum can lead to exothermic degradation.

Waste Stream Decision Logic

The following workflow illustrates the decision process for segregating 2-Bromo-6-chloroquinoline waste.

DisposalLogic Start Waste Generation: 2-Bromo-6-chloroquinoline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated silica/paper) StateCheck->Solid Solid/Sludge Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Solution Action1 Dispose in: SOLID TOXIC WASTE Label: 'Contains Halogenated Organics' Solid->Action1 SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Stream A: Halogenated Solvents (DCM, Chloroform, etc.) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Stream B: Non-Halogenated Solvents (Ethyl Acetate, Hexanes, Methanol) SolventCheck->NonHaloStream Non-Halogenated Solvent Action2 Dispose in: HALOGENATED LIQUID WASTE (Preferred Route) HaloStream->Action2 Action3 CRITICAL STOP: Segregate into Halogenated Stream. Do NOT dilute into Non-Halo drum. NonHaloStream->Action3 Action3->Action2 Re-route

Figure 1: Decision matrix for segregating 2-Bromo-6-chloroquinoline waste. Note that even if dissolved in non-halogenated solvents, the presence of the halogenated solute dictates the disposal path.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure reagent, contaminated weighing boats, silica gel from flash columns.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid glass for primary solid waste accumulation to prevent breakage.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Mandatory Fields: "Toxic Solid, Organic, N.O.S."

    • Constituent Listing: Clearly write "2-Bromo-6-chloroquinoline" and "Silica Gel" (if applicable).

  • Bagging: If disposing of contaminated PPE (gloves/mats), place them in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness), seal with tape, and place inside the solid waste drum.

  • Verification: Ensure the lid is screwed on tightly. Do not leave the container open in the fume hood.

Protocol B: Liquid Waste Disposal (Mother Liquors)

Applicability: Reaction mixtures, filtrates from recrystallization.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic conditions (e.g., HBr generation), neutralize carefully with Sodium Bicarbonate (NaHCO3) before adding to the waste container to prevent pressure buildup.

  • Segregation:

    • Correct Stream: Pour into the Halogenated Solvent waste container (typically red cans in many labs).

    • Incorrect Stream: Do NOT pour into the Non-Halogenated (organic) waste. Even 1% halogen content renders the whole drum "Halogenated" by RCRA standards, tripling disposal costs.

  • Rinsing: Triple-rinse the reaction flask with a small amount of Dichloromethane (DCM) or Acetone. Add these rinses to the same Halogenated waste container.

  • Log Entry: Record the volume and approximate concentration of the quinoline on the waste manifest log attached to the container.

Emergency Response & Spills

Self-Validating System: Ensure a "Spill Kit" is visible and accessible within 10 feet of the handling area before starting work.

Minor Spill (< 5g solid or < 100mL liquid)
  • Isolate: Alert immediate lab neighbors.

  • PPE Upgrade: Wear nitrile gloves (double layer recommended) and safety goggles. If dust is present, wear an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or oil-impregnated sweeping compound, then scoop into a disposal bag.

    • Liquids: Cover with an inert absorbent (vermiculite or polypropylene pads). Do not use sawdust (potential reaction with oxidizers if present).

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste .

Exposure First Aid[2]
  • Skin: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the quinoline.

  • Eyes: Flush for 15 minutes.[2][1] Seek medical attention immediately.

References

  • PubChem. (n.d.).[3][4] 2-Bromo-6-chloroquinoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (n.d.). Laboratory Waste Disposal Guide. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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